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  • Product: Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
  • CAS: 1363380-54-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, identified by CAS number 1363380-54-4, is a heterocyclic compound of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, identified by CAS number 1363380-54-4, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its scaffold, a pyrazolopyridine core, is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data. It is important to note that a significant portion of the data presented herein is derived from computational models due to the limited availability of experimentally determined values in published literature. This guide aims to serve as a valuable resource for researchers, offering foundational knowledge to inform experimental design and application development.

Chemical Identity and Structure

The fundamental characteristics of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate are summarized below, providing a clear identification of the molecule.

IdentifierValueSource
CAS Number 1363380-54-4[1]
IUPAC Name methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Canonical SMILES COC(=O)C1=C2C(=CN=C1)C=NN2[1]
InChI Key MONOGFRRZIGFQZ-UHFFFAOYSA-N[1]

Molecular Structure:

Caption: 2D structure of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of CAS 1363380-54-4. These values are predictions from computational models and should be used as estimations in the absence of experimentally verified data.[1]

PropertyPredicted ValueUnit
XLogP3 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Exact Mass 177.053826475Da
Monoisotopic Mass 177.053826475Da
Topological Polar Surface Area 67.9Ų
Heavy Atom Count 13
Complexity 210

Synthesis Pathway

Proposed Retrosynthetic Analysis:

A potential disconnection approach for the target molecule is illustrated below.

retrosynthesis target Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate intermediate1 Substituted Pyrazole Precursor target->intermediate1 C-N bond formation (Cyclization) intermediate2 Dicarbonyl Synthon target->intermediate2 C-C bond formation (Condensation)

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Forward Synthesis Protocol:

This protocol is theoretical and would require experimental optimization and validation.

  • Step 1: Synthesis of a Suitable 4-aminopyrazole Precursor. The synthesis would likely begin with the construction of a pyrazole ring bearing an amino group at the 4-position and a functional group that can be converted to the methyl ester at a neighboring position.

  • Step 2: Condensation with a 1,3-dicarbonyl equivalent. The 4-aminopyrazole precursor would then be reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic ester derivative, under acidic or basic conditions to facilitate the cyclization and formation of the pyridine ring.

  • Step 3: Aromatization and Final Modification. The resulting dihydropyrazolopyridine intermediate may require an oxidation step to achieve the fully aromatic pyrazolopyridine core. Subsequent functional group manipulations, if necessary, would yield the final product.

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is associated with the following hazards.[1]

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of exposure, seek immediate medical attention.

Experimental Data and Characterization (Hypothetical)

As previously stated, specific experimental data for this compound is not widely published. For research purposes, the following analytical techniques would be essential for the structural confirmation and purity assessment of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, the N-H proton of the pyrazole, and the methyl ester protons. The chemical shifts and coupling constants would be crucial for confirming the regiochemistry of the fused ring system.

  • ¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic rings.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole, the C=O stretch of the ester, and the C=N and C=C stretches of the aromatic rings.

Melting Point:

  • The melting point of a purified solid sample would be a key indicator of its purity.

Applications and Research Interest

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. For example, derivatives of the isomeric pyrazolo[3,4-b]pyridine have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications.[2] The specific substitution pattern of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate suggests its potential as a building block for the synthesis of more complex molecules targeting various biological pathways. Its utility in fragment-based drug discovery and as a scaffold for the development of novel therapeutic agents warrants further investigation.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (CAS 1363380-54-4). While a wealth of computed data exists, there is a notable absence of experimentally determined properties in the public domain. The provided hypothetical synthetic pathway and characterization methods are intended to guide future experimental work on this compound. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this intriguing heterocyclic molecule.

References

  • PubChem. methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

Exploratory

Putative mechanism of action for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

An In-Depth Technical Guide to the Putative Mechanism of Action for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Authored by a Senior Application Scientist Forward The pyrazolo[4,3-c]pyridine scaffold is a significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Authored by a Senior Application Scientist

Forward

The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry. Its structural resemblance to endogenous purines provides a framework for designing molecules that can interact with a wide array of biological targets, including kinases and metabolic enzymes.[1][2] This guide focuses on a specific derivative, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, and aims to provide a comprehensive overview of its putative mechanisms of action. Drawing from research on analogous structures, we will explore potential molecular targets and delineate robust experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the biological activity of this promising heterocyclic compound.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered considerable interest due to its diverse pharmacological activities.[3] Derivatives of this scaffold have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[3] The versatility of this chemical framework allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Our subject, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, is a specific iteration of this scaffold. While direct and extensive studies on its mechanism of action are not yet prevalent in the public domain, the wealth of data on related compounds allows us to formulate well-grounded hypotheses regarding its potential biological targets and modes of action.

Putative Molecular Targets and Mechanisms of Action

Based on the established activities of structurally related pyrazolopyridines, we can propose several putative mechanisms of action for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. These hypotheses provide a foundational framework for experimental investigation.

Carbonic Anhydrase Inhibition

A prominent and well-documented activity of pyrazolo[4,3-c]pyridine derivatives is the inhibition of carbonic anhydrases (CAs).[4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive therapeutic targets.

  • Plausible Mechanism: It is hypothesized that the pyrazolo[4,3-c]pyridine scaffold of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate can act as a zinc-binding group, coordinating with the zinc ion in the active site of carbonic anhydrases. This interaction would displace the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function. The specific substituents on the heterocyclic core would influence the binding affinity and selectivity for different CA isoforms.

Kinase Inhibition

The structural similarity of the pyrazolo[4,3-c]pyridine scaffold to purine makes it a "privileged scaffold" for targeting the ATP-binding site of kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.

  • Plausible Mechanism: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is proposed to act as a competitive inhibitor of ATP at the kinase active site. The pyrazole and pyridine rings can form hydrogen bonds with the hinge region of the kinase, a key interaction for many kinase inhibitors. The methyl carboxylate group could be oriented towards the solvent-exposed region or interact with other residues in the ATP-binding pocket, contributing to the binding affinity and selectivity.

Modulation of Protein-Protein Interactions: The PD-1/PD-L1 Axis

Recent research has highlighted the potential for pyrazolo[4,3-b]pyridine derivatives (a closely related isomer) to inhibit the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[5] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecules that disrupt this interaction can restore T-cell activity against tumors.

  • Plausible Mechanism: It is conceivable that Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate could bind to the surface of PD-L1, inducing a conformational change that prevents its interaction with PD-1. This would disrupt the inhibitory signal and enhance the anti-tumor immune response. Molecular docking studies on related compounds have suggested that the pyrazolopyridine core can fit into a hydrophobic pocket on the PD-L1 dimer interface.[5]

Experimental Validation of Putative Mechanisms

To empirically test these hypotheses, a structured experimental approach is necessary. The following protocols provide a roadmap for characterizing the mechanism of action of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

Workflow for Investigating Carbonic Anhydrase Inhibition

The following workflow outlines the steps to assess the compound's activity as a carbonic anhydrase inhibitor.

G cluster_0 Carbonic Anhydrase Inhibition Workflow A Stopped-Flow CO2 Hydrase Assay B Determine Ki values for a panel of CA isoforms (e.g., hCA I, II, IX, XII) A->B Quantify inhibitory potency D In Silico Docking Studies A->D Predict binding mode C Selectivity Profiling B->C Assess isoform selectivity E Cell-based Assays (e.g., measuring changes in extracellular pH) C->E Confirm cellular activity

Caption: Workflow for validating carbonic anhydrase inhibition.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a standard method to measure the inhibition of carbonic anhydrase activity.

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoforms (I, II, IX, XII).

    • HEPES buffer (pH 7.5).

    • CO₂-saturated water.

    • pH indicator (e.g., p-nitrophenol).

    • Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate stock solution in DMSO.

    • Reference inhibitor (e.g., Acetazolamide).

  • Procedure:

    • Prepare a series of dilutions of the test compound and the reference inhibitor.

    • In a stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water in the presence of the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a drop in pH.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Inhibitory Potency against CA Isoforms

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylateExperimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference)25012255.7
Workflow for Investigating Kinase Inhibition

The following workflow details the investigation of the compound as a potential kinase inhibitor.

G cluster_1 Kinase Inhibition Workflow A Broad Kinase Panel Screening (e.g., 96-well plate format) B Identify primary kinase hits A->B Initial screen C Dose-Response Assays for Hit Confirmation (e.g., TR-FRET, Luminescence) B->C Validate hits D Determine IC50 values C->D Quantify potency E Mechanism of Inhibition Studies (e.g., ATP competition assays) D->E Elucidate mechanism F Cellular Target Engagement Assays (e.g., NanoBRET) E->F Confirm target interaction in cells

Caption: Workflow for validating kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution after a kinase reaction.

  • Reagents and Buffers:

    • Recombinant kinase of interest.

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase reaction buffer.

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate stock solution in DMSO.

    • Reference inhibitor (e.g., Staurosporine).

  • Procedure:

    • Add the test compound or reference inhibitor at various concentrations to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Kinase Inhibitory Profile

Kinase TargetIC₅₀ (µM)
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value
Workflow for Investigating PD-1/PD-L1 Interaction Inhibition

The following workflow outlines the investigation of the compound as a potential inhibitor of the PD-1/PD-L1 interaction.

G cluster_2 PD-1/PD-L1 Inhibition Workflow A Homogeneous Time-Resolved Fluorescence (HTRF) Assay B Determine IC50 for PD-1/PD-L1 disruption A->B Primary screen C Surface Plasmon Resonance (SPR) for binding kinetics B->C Characterize binding E Co-culture Cell-based Assay (e.g., PD-L1 expressing cells and PD-1 expressing Jurkat T-cells) B->E Cellular validation D Determine KD, kon, koff C->D Quantify affinity and kinetics F Measure restoration of T-cell signaling (e.g., IL-2 secretion) E->F Assess functional outcome

Caption: Workflow for validating PD-1/PD-L1 interaction inhibition.

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

This is a proximity-based assay to measure the disruption of the protein-protein interaction.

  • Reagents and Buffers:

    • Recombinant human PD-1 protein (tagged with a donor fluorophore, e.g., terbium cryptate).

    • Recombinant human PD-L1 protein (tagged with an acceptor fluorophore, e.g., d2).

    • Assay buffer.

    • Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate stock solution in DMSO.

    • Reference inhibitor (if available).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a low-volume 384-well plate.

    • Add the tagged PD-1 and PD-L1 proteins to the wells.

    • Incubate at room temperature to allow for protein-protein interaction and inhibitor binding.

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • Calculate the HTRF ratio (acceptor emission / donor emission). A decrease in the HTRF ratio indicates inhibition of the PD-1/PD-L1 interaction.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation: PD-1/PD-L1 Interaction Inhibition

CompoundHTRF IC₅₀ (µM)SPR Kᴅ (µM)
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylateExperimental ValueExperimental Value

Conclusion

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate represents a compound of significant interest, stemming from a pharmacologically validated scaffold. The putative mechanisms of action—carbonic anhydrase inhibition, kinase inhibition, and disruption of the PD-1/PD-L1 interaction—are all grounded in substantial evidence from related molecules. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating the precise biological activities of this compound. Through systematic investigation, the therapeutic potential of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate can be thoroughly characterized, paving the way for its potential development as a novel therapeutic agent.

References

  • G. Ak, et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(15), 4438. Available at: [Link]

  • X. Dai, et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • A. A. Al-Amiery (2012). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 9(4), 405-415. Available at: [Link]

  • A. R. Heard, et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(46), 9495-9499. Available at: [Link]

Sources

Foundational

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Versatile Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal foundation for developing potent and selective modulators of key biological pathways. This guide offers a comprehensive exploration of the pyrazolo[4,3-c]pyridine scaffold, delving into its therapeutic applications, mechanisms of action, and the nuanced structure-activity relationships that govern its biological effects.

This document is structured to provide not just a review of the literature, but a practical, in-depth resource for researchers. We will explore the causality behind experimental choices, provide detailed protocols for synthesis and evaluation, and visualize complex biological interactions to empower the design of novel therapeutics based on this promising core.

Section 1: Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyrazolo[4,3-c]pyridine scaffold and its isomers have shown significant promise in oncology, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[1][2]

Mechanism of Action: Precision Targeting of Oncogenic Kinases

A primary mechanism through which pyrazolopyridine derivatives exert their anticancer effects is the inhibition of key protein kinases that drive oncogenesis.[1][2] Notable targets include:

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of the c-Met receptor tyrosine kinase is a known driver of tumor growth, metastasis, and angiogenesis in various cancers. Pyrazolo[4,3-b]pyridine derivatives, such as Glumetinib, have been developed as highly selective c-Met inhibitors.[3][4] These compounds typically occupy the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT.

  • Receptor Interacting Protein 1 (RIP1) Kinase: While primarily known for its role in inflammation and necroptosis, RIP1 kinase has emerged as a target in certain cancers. 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent RIP1 kinase inhibitors.[5]

  • Topoisomerase IIα (TOPIIα): This enzyme is crucial for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to be effective TOPIIα inhibitors, demonstrating broad-spectrum antiproliferative activity.[1]

The following diagram illustrates the central role of c-Met in oncogenic signaling and its inhibition by pyrazolopyridine-based compounds.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet cMet HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates Pyrazolopyridine_Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolopyridine_Inhibitor->cMet Inhibits ATP Binding ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Growth Proliferation, Angiogenesis, Metastasis Transcription->Cell_Growth Leads to

Inhibition of the c-Met signaling pathway.
Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the potency and selectivity of pyrazolopyridine-based anticancer agents. Key findings include:

  • Substitution at the N-1 position: For c-Met inhibitors, a 1-sulfonyl group on the pyrazole ring has been shown to be important for activity.[3]

  • Linker and side chain modifications: The nature of the linker and the substituents on attached phenyl rings significantly impact the inhibitory activity against various kinases and topoisomerases.[1] For instance, in a series of pyrazolo[3,4-b]pyridines, specific substitutions on a phenyl ring at the 3-position were found to be critical for potent anti-leukemic activity.[1]

Compound SeriesTargetKey SAR ObservationReference
1-Sulfonyl-pyrazolo[4,3-b]pyridinesc-Met KinaseA U-shaped conformation with hydrogen bonding to Met1160 and Tyr1230 is crucial for potent inhibition.[3]
Pyrazolo[3,4-b]pyridinesTopoisomerase IIαThe nature and position of substituents on a phenyl ring at the 3-position significantly modulate cytotoxic potency.[1]
7-Oxo-tetrahydro-pyrazolo[3,4-c]pyridinesRIP1 KinaseOptimization of core structure and substituents led to brain-penetrating inhibitors with excellent pharmacokinetic profiles.[5]
Experimental Protocol: Representative Synthesis of a Pyrazolo[4,3-b]pyridine Core

The following protocol is a representative method for synthesizing a pyrazolo[4,3-b]pyridine scaffold, based on the cyclization of a functionalized pyridine core.[4] This approach offers operational simplicity and the use of readily available starting materials.

Objective: To synthesize a 1-aryl-pyrazolo[4,3-b]pyridine derivative from a 2-chloro-3-nitropyridine starting material.

Methodology:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add ethyl acetoacetate (1.2 eq) and potassium carbonate (2.0 eq).

    • Rationale: This step introduces a key carbon fragment required for the subsequent cyclization. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.

    • Stir the reaction mixture at 80°C for 4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Step 2: Modified Japp-Klingemann Reaction for Cyclization

    • Dissolve the product from Step 1 in a mixture of ethanol and acetic acid.

    • Add a solution of an appropriate aryldiazonium salt (generated from the corresponding aniline with sodium nitrite and HCl) dropwise at 0-5°C.

    • Rationale: This classic reaction forms a hydrazone intermediate which then undergoes spontaneous cyclization to form the pyrazole ring fused to the pyridine core. The acidic conditions facilitate both the azo-coupling and the subsequent intramolecular condensation.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pyrazolo[4,3-b]pyridine product.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Section 2: Neuroprotective Applications: A New Frontier

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development.[6] The pyrazolopyridine scaffold is well-suited for creating multi-target-directed ligands (MTDLs) that can address several pathological cascades simultaneously.[7] There is also evidence for their potential in treating multiple sclerosis.[5]

Mechanism of Action: A Multi-Pronged Approach

Pyrazolopyridine derivatives have been designed to combat neurodegeneration through various mechanisms:

  • Cholinesterase Inhibition: The planar pyrazolopyridine core can bind to the catalytic active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down key neurotransmitters.[7]

  • GSK3β Inhibition: Glycogen synthase kinase 3β (GSK3β) is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease. The scaffold can be functionalized to interact with the hydrophobic tails of GSK3β.[7]

  • Aβ Aggregation Inhibition: By attaching appropriate hydrophobic side chains, the scaffold can interact with the peripheral anionic site of AChE, which is known to allosterically promote the aggregation of amyloid-beta (Aβ) peptides.[7]

  • RIP1 Kinase Inhibition: In the context of multiple sclerosis, inhibiting RIP1 kinase can suppress necroptotic cell death, a form of programmed necrosis that contributes to inflammation and demyelination. Orally available, brain-penetrating pyrazolo[3,4-c]pyridine derivatives have shown efficacy in animal models of the disease.[5]

The diagram below illustrates the multi-target approach for Alzheimer's disease.

Alzheimer_MTDL cluster_targets Pathological Targets in Alzheimer's Disease Pyrazolopyridine_MTDL Pyrazolopyridine-based Multi-Target-Directed Ligand AChE_BuChE AChE / BuChE Pyrazolopyridine_MTDL->AChE_BuChE Inhibits GSK3b GSK3β Pyrazolopyridine_MTDL->GSK3b Inhibits Abeta_Aggregation Aβ Aggregation Pyrazolopyridine_MTDL->Abeta_Aggregation Inhibits Cholinergic_Deficit Cholinergic Deficit AChE_BuChE->Cholinergic_Deficit Tau_Hyperphosphorylation Tau Tangles GSK3b->Tau_Hyperphosphorylation Amyloid_Plaques Amyloid Plaques Abeta_Aggregation->Amyloid_Plaques Cognitive_Decline Cognitive Decline Cholinergic_Deficit->Cognitive_Decline Tau_Hyperphosphorylation->Cognitive_Decline Amyloid_Plaques->Cognitive_Decline

Multi-target strategy for Alzheimer's disease.

Section 3: Anti-parasitic Activity: A Novel Approach

Infectious diseases caused by trypanosomatid parasites, such as sleeping sickness and Chagas disease, are a major global health concern. The pyrazolo[4,3-c]pyridine scaffold has provided the first small-molecule inhibitors of a novel and promising anti-trypanosomal target.[8][9]

Mechanism of Action: Disrupting Glycosome Biogenesis

Trypanosomes compartmentalize glycolysis within specialized organelles called glycosomes. The import of enzymes into the glycosome is essential for the parasite's metabolism and survival. This process is mediated by a protein-protein interaction (PPI) between PEX5 and PEX14.[8][9]

Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14-PEX5 PPI.[8][9] By binding to PEX14, these compounds prevent the docking of PEX5 and the subsequent import of glycosomal enzymes. This leads to a catastrophic failure of the parasite's energy metabolism.[8]

Experimental Protocol: AlphaScreen Assay for PEX14-PEX5 PPI Inhibition

Objective: To quantify the ability of pyrazolo[4,3-c]pyridine derivatives to inhibit the PEX14-PEX5 protein-protein interaction.

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that measures molecular interactions. Donor beads, excited by a laser at 680 nm, generate singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. If the PPI is disrupted by an inhibitor, the beads are not in proximity, and the signal is lost.

Methodology:

  • Reagent Preparation:

    • Prepare recombinant, tagged versions of the interacting proteins: GST-tagged TbPEX14 and His-tagged PEX5 peptide.

    • Rationale: The tags are essential for capturing the proteins onto the specific AlphaScreen beads.

    • Prepare a serial dilution of the pyrazolo[4,3-c]pyridine test compounds in assay buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilutions to the wells.

    • Add 5 µL of GST-TbPEX14 to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of Glutathione Donor beads and incubate for 60 minutes in the dark.

    • Rationale: This step allows the GST-tagged PEX14 to bind to the Donor beads.

    • Add 5 µL of His-tagged PEX5 peptide and incubate for 60 minutes in the dark.

    • Add 5 µL of Ni-NTA Acceptor beads and incubate for 120 minutes in the dark.

    • Rationale: The His-tagged PEX5 peptide, if bound to PEX14, will bring the Nickel-chelate Acceptor beads into proximity with the Donor beads.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Section 4: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain cancers. Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as a novel class of CA inhibitors.[10]

Mechanism and SAR

The sulfonamide group is a classic zinc-binding group found in most CA inhibitors. In this series, the pyrazolo[4,3-c]pyridine portion acts as the scaffold, which can be modified to achieve selectivity for different CA isoforms.[10]

SAR studies on these compounds have revealed that:

  • The nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is critical for activity against human CA isoforms (hCA I and hCA II).[10]

  • Substitutions on the scaffold can also confer potent inhibitory activity against bacterial CAs, suggesting potential as novel antibacterial agents.[10]

Summary and Future Outlook

The pyrazolo[4,3-c]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to project functional groups in precise vectors have enabled the development of potent and selective inhibitors for a diverse range of biological targets. From kinase inhibition in oncology and neuroinflammation to a first-in-class disruption of a crucial PPI in parasites, this scaffold continues to yield promising therapeutic candidates.

Future research will likely focus on several key areas:

  • Improving Pharmacokinetic Properties: Further optimization to enhance oral bioavailability, metabolic stability, and CNS penetration (for neuro-therapeutics) will be critical for clinical translation.

  • Expanding the Target Space: High-throughput screening and fragment-based approaches will undoubtedly uncover new biological targets for this versatile scaffold.

  • Developing Covalent Inhibitors: The strategic placement of reactive groups on the scaffold could lead to the development of covalent inhibitors with enhanced potency and duration of action.

The journey of the pyrazolo[4,3-c]pyridine core from a chemical curiosity to a cornerstone of multiple drug discovery programs is a testament to the power of scaffold-based design. The insights and methodologies presented in this guide are intended to equip researchers with the knowledge to further unlock the immense therapeutic potential of this remarkable molecular architecture.

References

  • El-Gamal, M. I., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Galdiero, E., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Mini-Reviews in Organic Chemistry. (N.D.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • Jones, C., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Siddiqui, N., et al. (2013). Recent advances in the therapeutic applications of pyrazolines. PubMed Central. Available at: [Link]

  • Anand, J., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. Available at: [Link]

  • Lui, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Siddiqui, N., et al. (2013). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Available at: [Link]

  • Ren, P., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N., et al. (2025). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. Available at: [Link]

  • Al-Omair, M. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • El-Shabrawy, M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Available at: [Link]

  • Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed Central. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Precise Calculation of Molecular Weight for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Abstract In the landscape of drug discovery and chemical research, precision is paramount. The molecular weight of a compound is a foundational physicochemical property, influencing everything from reaction stoichiometry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and chemical research, precision is paramount. The molecular weight of a compound is a foundational physicochemical property, influencing everything from reaction stoichiometry and solution preparation to analytical characterization and regulatory documentation. This technical guide provides a comprehensive, first-principles approach to calculating the molecular weight of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By grounding our methodology in authoritative data from the International Union of Pure and Applied Chemistry (IUPAC), we establish a self-validating protocol that ensures the highest degree of accuracy and reproducibility for researchers and scientists.

The Foundational Importance of Accurate Molecular Weight

The determination of a molecule's weight is not merely a routine calculation; it is the cornerstone of quantitative chemical science. An accurate molecular weight is indispensable for:

  • Stoichiometric Precision: Ensuring the correct molar ratios of reactants in a chemical synthesis is fundamental to maximizing product yield and minimizing impurities.

  • Preparation of Standard Solutions: The ability to create solutions of a precise concentration (e.g., molarity) hinges directly on an accurate molecular weight. This is critical for high-throughput screening, bioassays, and analytical chemistry.

  • Analytical Verification: Techniques such as mass spectrometry experimentally determine a compound's mass-to-charge ratio. A precise calculated molecular weight is required to validate the empirical results and confirm the identity and purity of a synthesized compound.

The entire system of atomic and molecular weights is built upon a defined standard: the carbon-12 isotope, which is assigned a mass of exactly 12 daltons by definition[1]. All other atomic weights are determined relative to this standard, providing a consistent and universally accepted framework. Therefore, utilizing the standard atomic weights published by authoritative bodies like IUPAC is not just a best practice; it is a scientific necessity for ensuring interoperability and accuracy in research.

Deconstructing the Target Molecule

The first step in any molecular weight calculation is to unequivocally identify the compound's molecular formula. Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex heterocyclic structure. Authoritative chemical databases confirm its molecular formula.[2][3][4]

  • Molecular Formula: C₈H₇N₃O₂

This formula provides a complete inventory of the atoms that constitute a single molecule of the compound:

  • Carbon (C): 8 atoms

  • Hydrogen (H): 7 atoms

  • Nitrogen (N): 3 atoms

  • Oxygen (O): 2 atoms

A Validated Protocol for Molecular Weight Calculation

This protocol outlines a systematic and verifiable procedure for calculating the molecular weight of the target compound. The core principle is to sum the mass contributions of each constituent element.[5][6][7]

Step 1: Sourcing Authoritative Atomic Weights

The accuracy of the final calculation is entirely dependent on the precision of the atomic weights used. For this guide, we will use the abridged standard atomic weight values provided by IUPAC, which are recommended for commerce and general scientific use. These values represent the weighted average of the masses of an element's naturally occurring isotopes.

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC12.011IUPAC[8][9]
HydrogenH1.008IUPAC[10][11]
NitrogenN14.007IUPAC[12][13]
OxygenO15.999IUPAC[14][15]
Step 2: Calculating the Mass Contribution of Each Element

With the atom count and authoritative atomic weights, we can now calculate the total mass that each element contributes to the overall molecular weight. This is achieved by multiplying the number of atoms of an element by its standard atomic weight.[6]

  • Carbon Contribution: 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen Contribution: 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Nitrogen Contribution: 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen Contribution: 2 atoms × 15.999 g/mol = 31.998 g/mol

Step 3: Summation for Final Molecular Weight

The final step is to sum the mass contributions of all constituent elements to determine the molecular weight of the compound.[5][16]

Molecular Weight = 96.088 + 7.056 + 42.021 + 31.998 = 177.163 g/mol

Data Summary and Protocol Validation

To ensure clarity and facilitate easy reference, the complete calculation is summarized below. The trustworthiness of this protocol is validated by comparing our calculated result with the molecular weight published in reputable chemical databases like PubChem.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC812.011[8][9]96.088
HydrogenH71.008[10][11]7.056
NitrogenN314.007[12][13]42.021
OxygenO215.999[14][15]31.998
Total 177.163

The calculated molecular weight of 177.163 g/mol is in excellent agreement with the value of 177.16 g/mol listed by sources such as PubChem, thereby validating the accuracy of our methodology and the reliability of the sourced atomic weights.[3][4]

Workflow Visualization

To further clarify the logical flow of this protocol, the following diagram illustrates the step-by-step process, from initial formula identification to the final validated result.

G cluster_input Step 1: Input Data cluster_process Step 2: Calculation cluster_output Step 3: Finalization formula Identify Molecular Formula (C₈H₇N₃O₂) count Deconstruct Formula into Atom Counts (C:8, H:7, N:3, O:2) formula->count weights Source Standard Atomic Weights (IUPAC) calculate Calculate Mass Contribution per Element (Atom Count × Atomic Weight) weights->calculate count->calculate summation Sum All Mass Contributions calculate->summation result Final Molecular Weight: 177.163 g/mol summation->result

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate has been rigorously calculated to be 177.163 g/mol . This guide has demonstrated that a precise and reliable determination is not a matter of conjecture but the result of a systematic process rooted in authoritative data and logical execution. By adhering to this validated protocol, researchers, scientists, and drug development professionals can ensure the foundational accuracy required for successful and reproducible scientific outcomes.

References

  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | C8H7N3O2 | CID 72207899. PubChem. [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate | C8H7N3O2 | CID 71463616. PubChem. [Link]

  • Hydrogen. Wikipedia. [Link]

  • Nitrogen. Wikipedia. [Link]

  • Carbon. Wikipedia. [Link]

  • Oxygen. Wikipedia. [Link]

  • How To Calculate The Molar Mass of a Compound - Quick & Easy!. YouTube. [Link]

  • Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Formula and Molecular Weights. Chemistry LibreTexts. [Link]

  • Oxygen. nglos324. [Link]

  • Atomic Weight of Nitrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • What is the molar mass of O2? Is it 15.9994 or double that?. Quora. [Link]

  • Calculating Molecular Weight. ChemCollective. [Link]

  • Carbon-12. Wikipedia. [Link]

  • What Is The Atomic Weight Of Nitrogen?. YouTube. [Link]

  • How to Find the Molecular Mass of a Compound. ThoughtCo. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Medium. [Link]

  • Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. [Link]

  • How Do You Find The Molecular Weight Of A Compound?. Prepineer. [Link]

  • Hydrogen - Element information, properties and uses. Periodic Table. [Link]

  • What Is The Atomic Weight Of Oxygen?. YouTube. [Link]

  • How heavy is one atom of carbon?. Quora. [Link]

  • What Is The Atomic Weight Of Hydrogen?. YouTube. [Link]

  • Oxygen - Element information, properties and uses. Periodic Table. [Link]

  • What is the mass of a nitrogen atom in kg?. Quora. [Link]

  • What is the atomic weight of hydrogen?. Quora. [Link]

  • Nitrogen - Element information, properties and uses. Periodic Table. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate: A Detailed Protocol for Researchers

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer.[1] The functionalization of this core, for instance with a carboxylate group at the 7-position, provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, a key intermediate for the elaboration of more complex molecules.

Synthetic Strategy: A Multi-Step Approach

The synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate can be approached through a multi-step sequence, commencing with the construction of a functionalized pyrazole ring, followed by the annulation of the pyridine ring. This guide will detail a plausible and robust synthetic route, drawing upon established methodologies for the formation of related pyrazolopyridine systems.[2]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Material: Substituted Hydrazine B Intermediate 1: Functionalized Pyrazole A->B Cyclocondensation C Intermediate 2: Pyrazolo-carbaldehyde B->C Formylation D Intermediate 3: Pyrazolo[4,3-c]pyridine C->D Pyridine Ring Formation E Final Product: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate D->E Carboxylation

Sources

Application

Application Notes and Protocols: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate as a Potential Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. The involvement of various CA isoforms in the pathophysiology of a range of diseases has established them as significant therapeutic targets.[2]

The clinical applications of carbonic anhydrase inhibitors (CAIs) are diverse, encompassing treatments for glaucoma, epilepsy, and altitude sickness.[3] More recently, the role of specific CA isoforms in cancer has garnered substantial interest. For instance, the tumor-associated isoforms CA IX and CA XII are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. This makes the development of isoform-selective CAIs a promising avenue for novel anticancer therapies.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. This guide focuses on methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate , a compound of interest for its potential to act as a carbonic anhydrase inhibitor. These application notes provide a comprehensive framework for the synthesis, purification, and evaluation of this compound's inhibitory activity against various carbonic anhydrase isoforms.

Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate: A Plausible Synthetic Route

Part 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

This part of the synthesis focuses on constructing the foundational pyrazolo[4,3-c]pyridine ring system with a carboxylic acid moiety at the 7-position.

Reaction Scheme:

Synthesis_Part1 Starting_Material Substituted Pyridine Intermediate_1 Pyrazolo[4,3-c]pyridine core Starting_Material->Intermediate_1 [1] Annulation Reaction Final_Product_Acid 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid Intermediate_1->Final_Product_Acid [2] Oxidation

Caption: Synthetic route to the carboxylic acid intermediate.

Materials and Reagents:

  • Appropriately substituted pyridine precursor

  • Hydrazine hydrate

  • Oxidizing agent (e.g., potassium permanganate)

  • Suitable solvents (e.g., ethanol, water)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Protocol:

  • Annulation of the Pyrazole Ring:

    • In a round-bottom flask, dissolve the substituted pyridine starting material in a suitable solvent such as ethanol.

    • Add hydrazine hydrate to the solution. The molar ratio will depend on the specific starting material and should be optimized.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting pyrazolo[4,3-c]pyridine core intermediate by recrystallization or column chromatography.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the purified intermediate in an aqueous basic solution (e.g., aqueous NaOH).

    • Slowly add an oxidizing agent, such as potassium permanganate, while maintaining the temperature with an ice bath.

    • Stir the reaction mixture vigorously for several hours at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears.

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.

Part 2: Esterification to Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

This final step converts the carboxylic acid to its corresponding methyl ester.

Reaction Scheme:

Synthesis_Part2 Carboxylic_Acid 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid Final_Product_Ester Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Carboxylic_Acid->Final_Product_Ester [3] Fischer Esterification

Caption: Final esterification step.

Materials and Reagents:

  • 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Protocol:

  • Fischer Esterification:

    • Suspend the 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

    • Purify the final product by column chromatography on silica gel to obtain the pure compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potential of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate against various carbonic anhydrase isoforms can be assessed using established in vitro assays. The p-nitrophenyl acetate (p-NPA) esterase assay is a widely used colorimetric method that is suitable for high-throughput screening.

Principle of the p-NPA Esterase Assay

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of p-nitrophenol formation, which can be monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Assay_Principle cluster_0 Enzymatic Reaction cluster_1 Inhibition pNPA p-Nitrophenyl Acetate (Colorless) pNP p-Nitrophenol (Yellow) pNPA->pNP Carbonic Anhydrase Inhibitor Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate CA Carbonic Anhydrase Inhibitor->CA Binds to and inhibits

Caption: Principle of the p-NPA colorimetric assay.

Experimental Protocol for Carbonic Anhydrase Inhibition Assay

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (test compound)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile or DMSO (e.g., 20 mM).

    • Prepare working solutions of the CA enzymes in the assay buffer to a desired final concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank: 190 µL of assay buffer.

      • Control (No Inhibitor): 180 µL of assay buffer + 10 µL of enzyme solution.

      • Test Compound: 170 µL of assay buffer + 10 µL of enzyme solution + 10 µL of the test compound at various concentrations (prepare serial dilutions).

      • Standard Inhibitor: 170 µL of assay buffer + 10 µL of enzyme solution + 10 µL of acetazolamide at various concentrations.

    • Ensure the final concentration of DMSO in each well is low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the p-NPA stock solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Determine Percentage Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

      • Where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction without the inhibitor.

  • Determine the IC₅₀ Value:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation:

The inhibition data for methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate and the standard inhibitor acetazolamide against different hCA isoforms should be summarized in a table for easy comparison.

CompoundhCA I (IC₅₀, µM)hCA II (IC₅₀, µM)hCA IX (IC₅₀, µM)hCA XII (IC₅₀, µM)
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylateTBDTBDTBDTBD
Acetazolamide (Standard)ValueValueValueValue

TBD: To be determined experimentally. Value: Literature or experimentally determined values for the standard.

Concluding Remarks

This guide provides a comprehensive framework for the synthesis and evaluation of methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate as a potential carbonic anhydrase inhibitor. The outlined synthetic protocol offers a plausible route to obtain the target compound, while the detailed p-NPA assay provides a robust method for assessing its inhibitory activity. By determining the IC₅₀ values against a panel of physiologically relevant CA isoforms, researchers can gain valuable insights into the compound's potency and selectivity. Promising results from these initial in vitro studies would warrant further investigation, including more detailed kinetic studies, in silico modeling to understand the binding mode, and eventual evaluation in cell-based and in vivo models to assess its therapeutic potential.

References

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  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor agents. Future Medicinal Chemistry, 10(11), 1379-1390. [Link]

  • Giel-Pietraszuk, M., & Rzeszowska-Wolny, J. (2020). Pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors in cancer therapy. Molecules, 25(21), 5038. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
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  • MySkinRecipes. (n.d.). 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid. [Link]

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  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. [Link]

  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]

  • Giel-Pietraszuk, M., & Rzeszowska-Wolny, J. (2020). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. Applied Organometallic Chemistry, 34(11), e5933. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • ResearchGate. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • National Center for Biotechnology Information. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • MDPI. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]

  • ACS Publications. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. [Link]

  • PLOS. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]

  • PubMed Central. (2014). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. [Link]

  • ResearchGate. (2020). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. [Link]

  • ResearchGate. (2021). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazolo[4,3-c]pyridine-Based Anti-inflammatory Compounds

Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of Pyrazolo[4,3-c]pyridines in Inflammation The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazolo[4,3-c]pyridines in Inflammation

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention for their potential as potent anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is therefore a critical area of research. Pyrazolo[4,3-c]pyridine derivatives have emerged as promising candidates, with studies indicating their ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of pyrazolo[4,3-c]pyridine-based anti-inflammatory compounds.

Synthetic Strategies for Pyrazolo[4,3-c]pyridine Scaffolds

The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Two primary strategies involve either the annulation of a pyrazole ring onto a pre-existing pyridine derivative or the formation of the pyridine ring from a functionalized pyrazole precursor.[4]

A common and effective method for the synthesis of substituted pyrazolo[4,3-c]pyridines involves the condensation of a suitable dienamine with various amines.[5] This approach offers a versatile and efficient means to introduce a variety of substituents onto the pyridine portion of the scaffold, allowing for the exploration of structure-activity relationships (SAR).

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of pyrazolo[4,3-c]pyridine derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Dimethyl Acetonedicarboxylate Dimethyl Acetonedicarboxylate Dienamine Formation Dienamine Formation Dimethyl Acetonedicarboxylate->Dienamine Formation Amine with Sulfonamide Amine with Sulfonamide Condensation & Cyclization Condensation & Cyclization Amine with Sulfonamide->Condensation & Cyclization Dienamine Formation->Condensation & Cyclization Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine Derivative Condensation & Cyclization->Pyrazolo[4,3-c]pyridine Derivative

Caption: Generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.

Detailed Synthetic Protocol: Preparation of a Model Pyrazolo[4,3-c]pyridine Sulfonamide

This protocol describes the synthesis of a representative pyrazolo[4,3-c]pyridine sulfonamide derivative, adapted from established literature procedures.[5]

Materials:

  • Dimethyl acetonedicarboxylate

  • Substituted amine containing a sulfonamide moiety

  • Methanol (anhydrous)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Synthesis of the Dienamine Intermediate:

    • The starting dienamine is synthesized from dimethyl acetonedicarboxylate following a known two-step procedure.[5] This typically involves an initial reaction to form an enamine, followed by a subsequent transformation.

  • Condensation and Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the dienamine intermediate (1.0 eq) in anhydrous methanol.

    • To this solution, add the desired amine-containing sulfonamide (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The target pyrazolo[4,3-c]pyridine derivative may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazolo[4,3-c]pyridine sulfonamide.

Characterization:

  • The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Biological Evaluation: Assessing Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized pyrazolo[4,3-c]pyridine derivatives can be evaluated using a combination of in vitro and in vivo assays.[7][8] These assays are designed to measure the inhibition of key inflammatory mediators and pathways.

In Vitro Assays

1. Inhibition of Nitric Oxide (NO) Production in Macrophages:

  • Principle: Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophage cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator. The anti-inflammatory activity of the test compounds is determined by their ability to inhibit this NO production.[1]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized pyrazolo[4,3-c]pyridine derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

    • A known iNOS inhibitor, such as 1400W, can be used as a positive control.[1]

2. Cyclooxygenase-2 (COX-2) Inhibition Assay:

  • Principle: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The ability of the synthesized compounds to inhibit COX-2 activity can be assessed using commercially available assay kits.

  • Protocol:

    • Follow the manufacturer's instructions for the specific COX-2 inhibitor screening assay kit.

    • Typically, the assay involves incubating the COX-2 enzyme with the test compounds and a substrate (e.g., arachidonic acid).

    • The production of prostaglandins is then quantified, and the inhibitory activity of the compounds is calculated.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents:

  • Principle: This is a widely used and well-established model of acute inflammation.[9] Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compounds is evaluated by their ability to reduce this paw swelling.[3][9]

  • Protocol:

    • Administer the synthesized pyrazolo[4,3-c]pyridine derivatives orally or intraperitoneally to a group of rodents.

    • After a specified period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • A standard anti-inflammatory drug, such as naproxen or ibuprofen, should be used as a positive control.[3][9]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of pyrazolo[4,3-c]pyridine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.[1][10]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for pyrazolo[4,3-c]pyridine-based anti-inflammatory compounds.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibition cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2_Genes iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2_Genes iNOS iNOS iNOS_COX2_Genes->iNOS COX2 COX-2 iNOS_COX2_Genes->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative Pyrazolo_pyridine->iNOS Pyrazolo_pyridine->COX2

Caption: Proposed mechanism of action for pyrazolo[4,3-c]pyridine anti-inflammatory compounds.

Studies have shown that certain pyrazolo[4,3-c]quinoline derivatives inhibit the expression of both iNOS and COX-2 proteins.[1] This dual inhibition is a highly desirable feature for an anti-inflammatory agent, as it targets two major pathways in the inflammatory response. Furthermore, some pyrazole-based compounds have been reported to act as kinase inhibitors, which could also contribute to their anti-inflammatory effects by modulating upstream signaling events.[10][11]

Data Presentation: A Comparative Overview

The following table summarizes hypothetical data for a series of synthesized pyrazolo[4,3-c]pyridine derivatives, illustrating how their anti-inflammatory activity can be presented for comparative analysis.

Compound IDNO Inhibition IC₅₀ (µM) [In Vitro]COX-2 Inhibition IC₅₀ (µM) [In Vitro]Paw Edema Inhibition (%) at 4h [In Vivo]
PCP-1 15.210.545.3
PCP-2 8.75.162.1
PCP-3 25.418.930.5
Naproxen N/A2.355.8

Data are for illustrative purposes only.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods outlined in this application note provide a solid foundation for researchers to design, synthesize, and test new derivatives with enhanced potency and improved safety profiles. Future research in this area should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacokinetic properties of lead compounds, and further exploring their mechanisms of action, including their potential as kinase inhibitors.[11][12]

References

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer. Preprints.org. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate synthesis

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working on the synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate . This valuable scaffold is of increasing interest in drug discovery programs.[1]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, offering solutions to common challenges encountered in the lab. Our goal is to empower you to not only replicate a synthesis but to intelligently troubleshoot and optimize it.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the pyrazolo[4,3-c]pyridine core?

There are two principal retrosynthetic approaches to constructing the pyrazolo[4,3-c]pyridine bicyclic system.[2] Your choice of strategy will largely depend on the availability of starting materials and the desired substitution pattern.

  • Annelation of a Pyridine Ring onto a Pyrazole Precursor: This is often the more common and flexible approach. It starts with a pre-functionalized pyrazole, such as a 5-amino-1H-pyrazole-4-carbaldehyde or a related derivative, and builds the pyridine ring onto it. This method offers excellent control over the substituents on the pyrazole ring.

  • Annelation of a Pyrazole Ring onto a Pyridine Precursor: This strategy begins with a suitably substituted pyridine, for example, a di-functionalized pyridine containing vicinal amino and cyano groups, or a hydrazine and a leaving group.[3][4] Cyclization is then induced to form the pyrazole ring. This can be very efficient if the required pyridine starting material is readily accessible.

G cluster_0 Strategy 1: Pyridine Ring Formation cluster_1 Strategy 2: Pyrazole Ring Formation Functionalized Pyrazole Functionalized Pyrazole Pyridine Synthon Pyridine Synthon Functionalized Pyrazole->Pyridine Synthon [C-C], [C-N] bond formation Target1 Pyrazolo[4,3-c]pyridine Pyridine Synthon->Target1 Functionalized Pyridine Functionalized Pyridine Hydrazine/Amine Source Hydrazine/Amine Source Functionalized Pyridine->Hydrazine/Amine Source [N-N], [C-N] bond formation Target2 Pyrazolo[4,3-c]pyridine Hydrazine/Amine Source->Target2

Q2: For the target molecule, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, which synthetic strategy is recommended?

Based on common synthetic routes for related isomers and the specific functionality of your target, Strategy 1 (building the pyridine ring onto a pyrazole) is generally more practical. A plausible route involves the reaction of a 5-chloro-1H-pyrazole-4-carbaldehyde derivative with a reagent that can provide the remaining atoms of the pyridine ring, followed by cyclization. A multicomponent approach involving a Sonogashira-type coupling followed by cyclization with an amine source has proven effective for similar systems.[2][5]

Q3: What are the most critical parameters to control during the cyclization step?

The cyclization is the linchpin of this synthesis. The key parameters are:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often used to promote cyclization without causing unwanted side reactions like ester hydrolysis.[3][4] In contrast, strong nucleophilic bases such as NaOH or MeONa can lead to hydrolysis of the methyl ester, significantly reducing the yield of the desired product.[3][4]

  • Temperature: Many cyclization reactions require thermal energy to overcome the activation barrier. Microwave-assisted heating can be particularly effective, often reducing reaction times and improving yields by minimizing the formation of degradation byproducts.[2][6]

  • Solvent: A high-boiling point, aprotic polar solvent like DMF, DMAc, or acetonitrile is typically preferred to ensure all reagents remain in solution at the required reaction temperature.[3][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides a logical framework for resolving them.

Problem: Low or No Yield of the Final Product

A low yield is the most common issue. Systematically investigate the following potential causes.

G Start Low or No Yield Observed Check_SM Verify Purity of Starting Materials (SMs) (NMR, LC-MS) Start->Check_SM SM_OK SMs are Pure Check_SM->SM_OK Yes SM_Not_OK Repurify or Resynthesize SMs Check_SM->SM_Not_OK No Check_Reagents Assess Reagent Quality (Anhydrous Solvent? Active Base?) SM_OK->Check_Reagents Reagents_OK Reagents are Good Check_Reagents->Reagents_OK Yes Reagents_Not_OK Use Fresh/Dry Solvents & Reagents Check_Reagents->Reagents_Not_OK No Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Reagents_OK->Check_Conditions Conditions_OK Conditions Appear Correct (Proceed to Optimization) Check_Conditions->Conditions_OK Yes Conditions_Not_OK Adjust Conditions (e.g., Increase Temp, Extend Time) Check_Conditions->Conditions_Not_OK No

Detailed Causal Analysis:

  • Cause 1: Poor Quality Starting Materials.

    • Explanation: The synthesis of heterocyclic cores is often a convergent process where the purity of each component is paramount. Impurities in your pyrazole or pyridine precursors can interfere with the reaction, poison catalysts, or lead to a complex mixture of side products that complicates purification.

    • Solution: Always verify the purity of your starting materials by NMR and LC-MS before use. If impurities are detected, repurify by column chromatography or recrystallization.

  • Cause 2: Incomplete Cyclization or Intermediate Decomposition.

    • Explanation: The intramolecular cyclization step is often the most challenging. If the reaction temperature is too low or the reaction time is too short, you may isolate the uncyclized intermediate. Conversely, prolonged heating can lead to decomposition. In some syntheses, such as those involving a Japp–Klingemann reaction, using a non-nucleophilic base like K₂CO₃ can lead to decomposition, whereas a milder nucleophilic base like pyrrolidine or DBU is required for a clean reaction.[3][4]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If you see the accumulation of an intermediate, consider increasing the reaction temperature or switching to a higher-boiling point solvent. Microwave heating can be an excellent tool here.[2]

  • Cause 3: Hydrolysis of the Methyl Ester.

    • Explanation: The methyl ester group is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. The use of bases like NaOH or LiCl in polar aprotic solvents can lead to saponification, yielding the corresponding carboxylic acid, which may be difficult to isolate or may not be the desired product.[3][7]

    • Solution: Use a non-nucleophilic organic base like DBU or a milder inorganic base like K₂CO₃ if compatible with the reaction. If the final step involves an acidic workup, perform it at low temperatures (0-5 °C) and minimize the exposure time.

Problem: Formation of a Major, Unidentified Impurity
  • Cause: Isomer Formation or Rearrangement.

    • Explanation: Pyrazolopyridine syntheses can sometimes yield regioisomers. For instance, if the cyclization precursor has multiple reactive sites, the ring closure can occur at an alternative position. Additionally, rearrangements, such as the C-N migration of an acetyl group observed in some pyrazolo[4,3-b]pyridine syntheses, can lead to unexpected products.[3][4]

    • Solution:

      • Isolate and Characterize: Isolate the impurity by preparative HPLC or careful column chromatography.

      • Full Characterization: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and if possible, 2D NMR like HMBC/HSQC) to elucidate its structure.

      • Mechanistic Review: Once the structure is known, review the reaction mechanism to understand how it might have formed. This insight will guide you in modifying the reaction conditions (e.g., changing the base, protecting a reactive group) to disfavor the side reaction.

Experimental Protocols & Data

Proposed Optimized Synthesis Protocol

This protocol is a proposed route based on established methodologies for constructing the pyrazolo[4,3-c]pyridine core, specifically adapting multicomponent strategies.[2]

Step 1: Sonogashira Coupling to form 5-alkynyl pyrazole intermediate

  • To an oven-dried microwave vial, add 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Seal the vial with a septum and purge with dry nitrogen for 10 minutes.

  • Add anhydrous, degassed triethylamine (3.0 eq) via syringe, followed by methyl propiolate (1.2 eq).

  • Heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Cyclization to form the Pyrazolo[4,3-c]pyridine Core

  • Dissolve the crude 5-alkynyl pyrazole intermediate from Step 1 in anhydrous DMF (0.2 M).

  • Add ammonium acetate (5.0 eq).

  • Heat the reaction mixture at 120 °C for 4-6 hours, or until LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Deprotection and Purification

  • Dissolve the crude protected product in methanol (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated solution of NaHCO₃.

  • Concentrate the mixture and purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate .

Data Summary: Influence of Base and Temperature on Cyclization

The following table summarizes expected outcomes based on literature precedents for related heterocyclic cyclizations.[2][3][4] This data should guide your optimization efforts.

EntryBaseSolventTemperature (°C)Expected YieldKey Remarks
1DBUDMF120Good to ExcellentRecommended starting point. Non-nucleophilic, minimizes ester hydrolysis.
2K₂CO₃Acetonitrile80 (Reflux)ModerateMilder conditions, may require longer reaction times or result in incomplete conversion.
3PyrrolidineAcetonitrile40GoodEffective in modified Japp-Klingemann type reactions; acts as a nucleophilic catalyst.[3]
4NaOHMethanol60 (Reflux)PoorHigh risk of saponification of the methyl ester to the carboxylic acid.[3][4]
5NoneToluene110 (Reflux)Low to ModerateThermal cyclization may be possible but is often slow and can lead to decomposition.

References

  • Guda, V. K., et al. (2019). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 24(21), 3937. [Link]

  • Guda, V. K., et al. (2019). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Pürstinger, G., et al. (2016). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 12, 2196–2203. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 69-74. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 304-315. [Link]

Sources

Optimization

Identifying and minimizing side reactions in pyrazolo[4,3-c]pyridine synthesis

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] However, their synthesis can be accompanied by several challenges, including the formation of side products that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during the synthesis of pyrazolo[4,3-c]pyridines. We will delve into the mechanistic basis of these side reactions and offer practical, field-proven strategies to minimize their formation.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during the synthesis of pyrazolo[4,3-c]pyridines and provides actionable solutions.

FAQ 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[4,3-c]pyridines, particularly when employing unsymmetrical starting materials. The two primary synthetic strategies involve either the annulation of a pyrazole ring onto a pyridine precursor or the formation of the pyridine ring from a functionalized pyrazole.[2] In both cases, the regiochemical outcome is determined by the relative reactivity of the reacting centers.

Causality of Regioisomer Formation:

The formation of regioisomers arises from the competing reaction pathways available to unsymmetrical reagents. For instance, in the condensation of a substituted aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic nitrogen, leading to two different product isomers. The electronic and steric properties of the substituents on both the pyrazole and the dicarbonyl compound play a crucial role in dictating the preferred pathway.

Strategies for Controlling Regioselectivity:

  • Judicious Choice of Starting Materials:

    • Symmetrical Reagents: The most straightforward approach to avoid regioisomerism is to use symmetrical starting materials whenever possible.

    • Directing Groups: The presence of strong electron-withdrawing or electron-donating groups can significantly influence the reactivity of one reaction site over another, thereby directing the reaction towards a single regioisomer.

  • Optimization of Reaction Conditions:

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition states of the competing pathways. A systematic screen of solvents with varying polarities and a careful optimization of the reaction temperature can often improve the regioselectivity.

    • Catalyst Selection: The choice of catalyst (acidic, basic, or metal-based) can have a profound impact on the regiochemical outcome. For instance, in some multi-component reactions, the use of a specific Lewis acid may favor the formation of one isomer over the other.

  • Use of Protecting Groups:

    • Temporarily blocking one of the reactive sites with a protecting group can be an effective strategy to ensure that the reaction proceeds at the desired position. The protecting group can then be removed in a subsequent step.

Illustrative Workflow for Regiocontrol:

cluster_0 Problem: Regioisomer Formation cluster_1 Analysis cluster_2 Solutions cluster_3 Outcome Start Unsymmetrical Starting Materials Analyze Analyze Electronic and Steric Effects Start->Analyze Identify Competing Sites Symmetrical Use Symmetrical Reagents Analyze->Symmetrical If possible Conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) Analyze->Conditions Systematic Screening Protecting Employ Protecting Groups Analyze->Protecting If necessary End Single Regioisomer Symmetrical->End Conditions->End Protecting->End

Caption: A logical workflow for addressing regioisomer formation.

FAQ 2: I'm observing a significant amount of alkyne homocoupling in my Sonogashira reaction. How can I prevent this?

Answer: The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of pyrazolo[4,3-c]pyridines, often involving the coupling of a halogenated pyrazole or pyridine with a terminal alkyne.[2] However, a common and often frustrating side reaction is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical diyne. This side reaction is known as the Glaser or Glaser-Hay coupling.[3][4][5]

Mechanism of Alkyne Homocoupling:

The Glaser coupling is typically promoted by the copper(I) co-catalyst used in the Sonogashira reaction, especially in the presence of oxygen. The copper acetylide intermediate, which is crucial for the desired cross-coupling, can undergo oxidative dimerization to form the diyne byproduct.

Strategies to Minimize Alkyne Homocoupling:

  • Copper-Free Sonogashira Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Several copper-free Sonogashira protocols have been developed and are often the preferred method when homocoupling is a significant issue.[3]

  • Rigorous Exclusion of Oxygen: If a copper co-catalyst is necessary, it is imperative to maintain a strictly inert atmosphere throughout the reaction. This can be achieved by:

    • Using Schlenk techniques or a glovebox.

    • Thoroughly degassing all solvents and reagents by freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Choice of Base and Solvent: The choice of base and solvent can also influence the rate of homocoupling. Amines such as triethylamine or diisopropylethylamine are commonly used. The use of a less coordinating solvent may sometimes reduce the extent of homocoupling.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a general guideline for a copper-free Sonogashira reaction to minimize alkyne homocoupling.

StepProcedure
1 To an oven-dried Schlenk flask, add the halo-substituted pyrazolo[4,3-c]pyridine precursor (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
2 Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
3 Add the degassed solvent (e.g., DMF or THF) and the degassed base (e.g., triethylamine, 3.0 equiv.).
4 Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
5 Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
6 Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
7 Concentrate the filtrate and purify the crude product by column chromatography.
FAQ 3: My reaction is sluggish and gives a low yield of the desired pyrazolo[4,3-c]pyridine, with a significant amount of uncyclized intermediate remaining. What can I do?

Answer: Incomplete cyclization is a common reason for low yields in the synthesis of bicyclic heterocycles like pyrazolo[4,3-c]pyridines. This often points to issues with the reaction conditions not being optimal for the final ring-closing step.

Factors Leading to Incomplete Cyclization:

  • Insufficient Activation: The electrophilic and nucleophilic centers involved in the cyclization may not be sufficiently activated under the reaction conditions.

  • Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular reaction.

  • Unfavorable Ring Strain: The formation of the bicyclic system may be energetically unfavorable due to ring strain, although this is less common for the 5,6-fused pyrazolo[4,3-c]pyridine system.

  • Low Reaction Temperature or Insufficient Reaction Time: The activation energy for the cyclization step may not be reached at the current reaction temperature, or the reaction may not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Strategies for Incomplete Cyclization:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. The use of microwave irradiation can often be beneficial in driving sluggish reactions to completion.

  • Screen Different Catalysts: If the cyclization is catalyzed, screening a range of catalysts with varying strengths and properties can identify a more effective one for the ring-closing step. For acid-catalyzed cyclizations, stronger acids may be required. For metal-catalyzed processes, the choice of metal and ligand is critical.

  • Modify the Substrate: If steric hindrance is suspected, it may be necessary to redesign the synthetic route to introduce bulky groups at a later stage after the core heterocycle has been formed.

  • Change the Solvent: The solvent can play a significant role in stabilizing the transition state of the cyclization. Switching to a more polar or higher-boiling solvent may facilitate the reaction.

Reaction Monitoring Workflow:

Start Low Yield & Incomplete Cyclization Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Intermediate Uncyclized Intermediate Persists? Monitor->Intermediate IncreaseTemp Increase Temperature / Use Microwave Intermediate->IncreaseTemp Yes Complete Reaction Complete Intermediate->Complete No IncreaseTemp->Monitor ChangeCatalyst Screen Different Catalysts IncreaseTemp->ChangeCatalyst ChangeCatalyst->Monitor ChangeSolvent Change Solvent ChangeCatalyst->ChangeSolvent ChangeSolvent->Monitor

Caption: A workflow for troubleshooting incomplete cyclization.

Section 2: Purification Strategies

Effective purification is critical for obtaining high-purity pyrazolo[4,3-c]pyridines, especially when side reactions are prevalent.

FAQ 4: What are the most effective methods for purifying pyrazolo[4,3-c]pyridines and removing common byproducts?

Answer: The choice of purification method depends on the physical properties of the desired product and the impurities. A combination of techniques is often necessary to achieve high purity.

Common Purification Techniques:

TechniqueApplicabilityKey Considerations
Column Chromatography The most common and versatile method for separating mixtures of organic compounds.[6]Choice of stationary phase (silica gel is common) and eluent system is crucial. A gradient elution is often required to separate closely related isomers.
Recrystallization Effective for purifying solid compounds that have different solubilities in a particular solvent system.Requires finding a suitable solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble.
Preparative HPLC High-resolution separation technique suitable for purifying small to moderate quantities of material, especially for separating challenging mixtures of isomers.Can be expensive and time-consuming for large-scale purifications.
Acid-Base Extraction Useful for separating basic pyrazolo[4,3-c]pyridines from non-basic impurities.The product is dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Step-by-Step Guide for Purification via Column Chromatography:

  • TLC Analysis: Before performing column chromatography, analyze the crude reaction mixture by thin-layer chromatography (TLC) to determine the optimal eluent system for separation.

  • Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Ghavre, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1547. [Link]

  • Kappe, C. O., & Falsone, S. F. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 8, 1536–1543. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Cimino, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3103. [Link]

  • Abdel-Wahab, B. F., et al. (2015). ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform, 46(32). [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Abbas, S. Y., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Chupakhin, O. N., et al. (2018). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 59(4), 329-332. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][6][7]Triazolo[1][8]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Doubleday, W. W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-24). The Royal Society of Chemistry. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][6][7]Triazolo[1][8]pyridines, and Related Deaza-Compounds. PubMed. [Link]

  • Ghavre, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • El-Faham, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(35), 21461-21494. [Link]

  • Chen, J., et al. (2020). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Organic Letters, 22(15), 5868-5873. [Link]

Sources

Troubleshooting

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate stability and long-term storage

Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate Welcome to the technical support resource for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Welcome to the technical support resource for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its long-term storage and handling, grounding our recommendations in established principles of heterocyclic chemistry and stability testing.

Frequently Asked Questions (FAQs)

What are the optimal conditions for the long-term storage of solid Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate?

For long-term stability of solid Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. The general instability of certain heterocycles, particularly those with reactive heteroatoms, necessitates these precautions to prevent degradation.[1]

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential degradation reactions. For many complex organic molecules, including pyrazolopyridine derivatives, storage at low temperatures is a standard practice to maintain long-term integrity.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation. The pyrazolo[4,3-c]pyridine ring system, with its electron-rich nature, can be susceptible to oxidation over time.
Light Amber vial or stored in the darkProtects against photolytic degradation. Aromatic and heterocyclic compounds can absorb UV light, leading to the formation of reactive species and subsequent decomposition. Photostability testing is a crucial part of stress testing for photosensitive compounds.
Moisture Desiccated environmentPrevents hydrolysis of the methyl ester functionality. The presence of water, especially with trace acidic or basic impurities, can catalyze the cleavage of the ester bond to form the corresponding carboxylic acid and methanol.
How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for many pyrazolopyridine derivatives.[2]

  • Solvent Selection: Use anhydrous DMSO to minimize water-mediated hydrolysis of the methyl ester.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2]

  • Storage of Solutions: Store the aliquots at -20°C or, for enhanced stability, at -80°C.

My experimental results are inconsistent. Could the compound have degraded?

Inconsistent results can indeed be a sign of compound degradation. The pyrazolo[4,3-c]pyridine core and the methyl ester are susceptible to specific degradation pathways.[3]

Troubleshooting Steps:

  • Assess Purity: The first step is to re-analyze the purity of your compound stock. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[4][5]

  • Review Handling Procedures: Ensure that the compound and its solutions have been handled according to the recommended storage conditions.

  • Consider Experimental Conditions: The pH, temperature, and presence of oxidizing or reducing agents in your experimental buffer can all contribute to degradation.

Troubleshooting Guide: Identifying Potential Degradation

If you suspect degradation, understanding the potential chemical transformations is key to identifying the impurities.

Potential Degradation Pathways

The structure of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate suggests two primary points of instability: the methyl ester and the pyrazolopyridine ring system.

  • Hydrolysis: The most common degradation pathway for the methyl ester is hydrolysis to the corresponding carboxylic acid, 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.[6] This is accelerated by acidic or basic conditions.

  • Oxidation: The electron-rich heterocyclic ring system can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV light can induce complex degradation pathways, including ring opening or rearrangement.

Below is a diagram illustrating the primary suspected degradation pathway.

cluster_main Potential Degradation of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate A Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate B 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Oxidized Degradants (e.g., N-oxides) A->C Oxidation (e.g., H₂O₂, light) D Photodegradation Products A->D Photolysis (UV Light)

Caption: Potential degradation pathways for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

Experimental Protocol: Purity Assessment by HPLC

To verify the integrity of your compound, a stability-indicating HPLC method is required. This method should be able to separate the parent compound from its potential degradation products.

Objective: To develop a baseline purity profile and monitor for the appearance of new peaks that would indicate degradation.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

  • Anhydrous DMSO

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the sample solution.

    • Integrate the peaks and determine the purity of the main peak as a percentage of the total peak area.

    • The appearance of a more polar peak (shorter retention time) could indicate the formation of the carboxylic acid hydrolysis product.

This protocol provides a starting point and may require optimization for your specific instrumentation and compound batch.[4]

Workflow for a Forced Degradation Study

For a more in-depth analysis of stability, a forced degradation study can be performed. This involves intentionally stressing the compound to predict its long-term stability and identify potential degradants.[3]

cluster_workflow Forced Degradation Study Workflow start Prepare Compound Stock (e.g., in Acetonitrile/Water) stress Expose to Stress Conditions (Separate Aliquots) start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C in solution) stress->thermal photo Photostability (ICH Q1B conditions) stress->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate in DMSO

Welcome to the technical support center for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound, even in a versatile solvent like DMSO, is a common challenge. The pyrazolo[4,3-c]pyridine scaffold, being a heterocyclic aromatic compound, can present solubility issues.[1][2] Here is a systematic approach to begin troubleshooting:

  • Verify Compound Purity and Identity: Impurities can significantly alter the solubility of a compound.[3] It is crucial to ensure the identity and purity of your Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate using appropriate analytical methods like NMR or LC-MS.

  • Use High-Quality, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4] The presence of water can decrease the solubility of hydrophobic compounds.[5] Always use fresh, high-purity, anhydrous DMSO from a sealed container.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution. Use a water bath set to 30-40°C. Avoid excessive heat, as it can lead to the degradation of both the compound and the DMSO solvent. DMSO itself can decompose at its boiling point of 189°C, and this process can be catalyzed by acids or bases at lower temperatures.[6]

  • Sonication: If gentle heating is insufficient, sonication can be employed. The high-frequency sound waves create cavitation, which can help to break down solid particles and enhance dissolution.[5]

Q2: I've tried gentle heating and sonication, but my compound still won't fully dissolve or it precipitates out of solution later. What are the next steps?

A2: This indicates a more persistent solubility issue, which could be related to the compound's intrinsic properties or the solution conditions. Here’s a deeper dive into troubleshooting:

  • Polymorphism: Your compound may exist in different crystalline forms, or polymorphs, each with its own unique solubility. It's possible that you are working with a less soluble, more stable polymorph.[3]

  • Supersaturation and Precipitation: You might be creating a supersaturated solution, which is thermodynamically unstable and can lead to precipitation over time.[3][7] This is especially true if the initial dissolution was forced using heat.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent solubility issues.

Experimental Protocol: Determining Apparent Solubility

  • Add an excess amount of your compound to a known volume of DMSO in a vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV. This will give you the thermodynamic solubility.

Q3: Could the physical form of my compound be the problem?

A3: Absolutely. The solid-state properties of your compound play a critical role in its solubility.

  • Amorphous vs. Crystalline: Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they have a lower lattice energy to overcome.[5] However, amorphous forms can be less stable and may convert to a less soluble crystalline form over time, leading to precipitation.[5]

  • Particle Size: Smaller particle sizes can increase the rate of dissolution due to a larger surface area-to-volume ratio.[3] However, for very small particles (<50nm), this can also lead to a temporarily higher apparent solubility that is not stable long-term.[3]

Data Presentation: Factors Influencing Solubility

FactorImpact on SolubilityRationale
Purity Higher purity generally leads to lower apparent solubility.[3]Impurities can disrupt the crystal lattice, making it easier to dissolve.
Water Content in DMSO Increased water content can decrease the solubility of hydrophobic compounds.[5]DMSO's solvating power for nonpolar compounds is reduced by the presence of water.
Temperature Generally increases solubility.Provides the energy needed to overcome the lattice energy of the solid.
Polymorphism Different polymorphs have different solubilities.[3]The most stable polymorph will have the lowest solubility.
Particle Size Smaller particles can increase the rate of dissolution.[3]Larger surface area allows for more interaction with the solvent.
pH of Aqueous Media Can significantly impact solubility after dilution from DMSO stock.[8]The pyrazolo[4,3-c]pyridine core has basic nitrogens that can be protonated at lower pH, potentially increasing aqueous solubility.
Q4: I need to dilute my DMSO stock solution into an aqueous buffer for a biological assay, but the compound crashes out. How can I prevent this?

A4: This is a very common issue, as many organic compounds that are soluble in DMSO are poorly soluble in aqueous solutions.[8][9]

Strategies to Prevent Precipitation Upon Dilution:

  • Optimize the Dilution Protocol: Perform serial dilutions in 100% DMSO first to reach a concentration closer to the final assay concentration. Then, add a small aliquot of this DMSO solution to the aqueous buffer with vigorous mixing.

  • Use Co-solvents: In some cases, adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can help to keep the compound in solution.[8][10] Examples include ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP).[8]

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the nitrogen atoms in the pyrazolo[4,3-c]pyridine ring system, can be highly dependent on pH.[8] Adjusting the pH of your aqueous buffer may increase the solubility of your compound.

Experimental Workflow for Aqueous Dilution:

G A High Concentration Stock in 100% DMSO B Serial Dilution in 100% DMSO A->B C Final Dilution into Aqueous Buffer B->C D Precipitation Observed C->D E Successful Solubilization C->E F Optimize Dilution Protocol D->F Try G Investigate Co-solvents D->G Try H Adjust Buffer pH D->H Try F->C G->C H->C

Caption: Workflow for optimizing aqueous dilution from a DMSO stock.

Q5: How can I be sure that my compound is stable in the DMSO stock solution over time?

A5: Compound stability in DMSO is a critical consideration, especially for long-term storage.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds.[5] It is best to aliquot your stock solution into single-use volumes to minimize this.

  • Chemical Degradation: While DMSO is a relatively stable solvent, some compounds can degrade in it over time.[8] This can be influenced by factors such as temperature, light exposure, and the presence of water or other reactive species.[11] The decomposition of DMSO itself can be autocatalytic and produce acidic byproducts, which could potentially affect the stability of the dissolved compound.[12]

Protocol for Assessing Compound Stability in DMSO:

  • Prepare a stock solution of your compound in DMSO at the desired concentration.

  • Divide the stock solution into several aliquots.

  • Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for different durations.

  • At each time point, analyze an aliquot by LC-MS or another suitable method to quantify the parent compound and identify any potential degradation products.[11]

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Demethylation and Acetylation Modification of Alkali Lignin and Their Potential Applications in Sunscreen - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Retrieved January 27, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Solubility Effects | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Perspectives in solubility measurement and interpretation - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • The purity of laboratory chemicals with regard to measurement uncertainty - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Importance of Solubility for New Drug Molecules. (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

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Troubleshooting

Technical Support Center: Regiocontrol in Pyrazolopyridine Synthesis

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. The formation of regioisomers is a common and often challenging obstacle in pyrazolopyridine synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired regioselectivity in your reactions.

Introduction: The Challenge of Regioisomerism

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring. There are five possible constitutional isomers, or congeners: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[1][2] The precise arrangement of nitrogen atoms and the substitution pattern on the rings are critical for the molecule's biological activity and physicochemical properties. Consequently, controlling the regiochemical outcome of the synthesis is of paramount importance.

The formation of a specific regioisomer is dictated by the reaction mechanism and the nature of the starting materials. Often, slight variations in reaction conditions can lead to a mixture of isomers, posing significant challenges for purification and characterization. This guide will equip you with the knowledge to understand and control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioisomer formation in pyrazolopyridine synthesis?

A1: The regiochemical outcome of pyrazolopyridine synthesis is a delicate interplay of several factors:

  • Nature of the Starting Materials: The substitution pattern on both the pyrazole and pyridine precursors (or their acyclic precursors) plays a crucial role. Electron-donating and electron-withdrawing groups can direct the cyclization reaction to favor one regioisomer over another by altering the nucleophilicity and electrophilicity of the reacting centers.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the ratio of regioisomers. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[3]

  • Catalysts: The presence and type of catalyst (acidic, basic, or metal-based) can alter the reaction pathway and, consequently, the regioselectivity. Acids can enhance electrophilicity, while bases can increase nucleophilicity, directing the reaction towards a specific isomer.[1]

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers in solution.[4] The specific tautomer that reacts will determine the final pyrazolopyridine regioisomer. Controlling the tautomeric equilibrium is a key strategy for achieving regioselectivity.

Q2: I am getting a mixture of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine. How can I favor the formation of one over the other?

A2: The competition between the formation of pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines is a classic example of regioselectivity challenge. The outcome often depends on the nucleophilic center of the aminopyrazole precursor that participates in the cyclization.

  • To favor pyrazolo[1,5-a]pyridines: This isomer typically forms when the exocyclic amino group of a 3-aminopyrazole or 5-aminopyrazole acts as the primary nucleophile. The reaction of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives is one route to pyrazolo[1,5-a]pyrimidin-2(1H)-one, a related scaffold.[5]

  • To favor pyrazolo[3,4-b]pyridines: This isomer is often formed when the ring nitrogen of the pyrazole initiates the cyclization. For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy for synthesizing 1H-pyrazolo[3,4-b]pyridines.[1]

A fascinating approach to obtain pyrazolo[3,4-b]pyridines is through the isomerization of pyrazolo[1,5-a]pyrimidines. This can be achieved under basic conditions (e.g., aqueous NaOH) via an Addition of Nucleophile, Ring Opening, and Ring Closing (ANRORC) mechanism.[6][7][8]

Q3: How can I reliably distinguish between different pyrazolopyridine regioisomers?

A3: Differentiating between pyrazolopyridine regioisomers can be challenging as their standard 1D NMR spectra can be very similar.[1] A combination of advanced analytical techniques is often necessary for unambiguous structural assignment:

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools. NOESY can identify through-space correlations between protons on different parts of the molecule, providing crucial information about the spatial arrangement of substituents and thus confirming the isomeric structure. HMBC provides correlations between protons and carbons that are two or three bonds away, helping to piece together the carbon skeleton and the positions of substituents.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.

  • Mass Spectrometry: While mass spectrometry will give the same molecular weight for isomers, fragmentation patterns in techniques like MS/MS can sometimes provide clues to the isomeric structure.

  • Comparison to Known Standards: If authentic samples of the possible regioisomers are available, comparison of their chromatographic (TLC, HPLC, GC) and spectroscopic data is a straightforward method of identification.[9][10]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: Poor or no regioselectivity in the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.

  • Causality: The two carbonyl groups of the 1,3-dicarbonyl compound have similar reactivity, leading to a mixture of pyrazole intermediates, which then form different pyrazolopyridine regioisomers.

  • Troubleshooting Steps:

    • Modify the 1,3-Dicarbonyl Compound: Introduce a significant electronic or steric difference between the two carbonyl groups. For example, using a 1,1,1-trifluorinated β-diketone can direct the initial condensation to the more electrophilic carbonyl group.[1]

    • Change the Solvent: As demonstrated in pyrazole synthesis, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3] These solvents can stabilize one of the transition states leading to a specific isomer through hydrogen bonding.

    • Vary the Reaction Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Utilize a Catalyst: Experiment with both acid and base catalysis. An acid catalyst can protonate one of the carbonyls, making it more electrophilic, while a base can deprotonate the hydrazine, increasing its nucleophilicity. The interplay of these effects can favor one reaction pathway.[1]

Problem 2: Formation of an undesired regioisomer when starting from a 3(5)-substituted pyrazole.

  • Causality: The starting pyrazole exists in a tautomeric equilibrium in solution. The reaction conditions may favor the less desired tautomer, leading to the formation of the wrong regioisomer.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Protect one of the pyrazole nitrogens with a suitable protecting group (e.g., a bulky group that can be removed later). This will prevent tautomerization and force the reaction to proceed from a single, defined pyrazole isomer.

    • Solvent Effects on Tautomerism: The position of the tautomeric equilibrium is solvent-dependent.[4] Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol). Dipolar aprotic solvents and low temperatures have been shown to slow down tautomeric interconversion.[4]

    • pH Control: The pH of the reaction mixture can influence the tautomeric equilibrium. Careful addition of acid or base can shift the equilibrium towards the desired tautomer.

Problem 3: Difficulty in separating a mixture of pyrazolopyridine regioisomers.

  • Causality: Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Stationary Phase: Experiment with different silica gel grades (e.g., smaller particle size for higher resolution) or alternative stationary phases like alumina or reverse-phase silica.

      • Mobile Phase: A systematic screening of solvent systems with varying polarities and compositions is crucial. Sometimes, the addition of a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine) can improve separation.

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly better resolution than standard column chromatography and is a powerful tool for separating challenging isomer mixtures.

    • Crystallization: Attempt fractional crystallization from various solvents. Even if one isomer is only slightly less soluble, repeated crystallizations can lead to a pure sample.

    • Derivatization: If all else fails, consider derivatizing the mixture. The derivatives may have different physical properties that allow for easier separation. The desired isomer can then be regenerated by removing the derivatizing group.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via the Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized.

  • Step 1: Condensation: In a round-bottom flask, dissolve 1 equivalent of a 3-amino-1-substituted-pyrazole in ethanol. Add 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate.

  • Step 2: Thermal Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction can also be performed neat (without solvent) at 100-110 °C.[1]

  • Step 3: Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Step 4: Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step. If necessary, recrystallize from a suitable solvent.

Note: To obtain the 4-chloro-1H-pyrazolo[3,4-b]pyridine, the intermediate from the thermal cyclization is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Protocol 2: Regioselective Synthesis of a Phenylamino-Substituted Pyrazole

This one-pot, three-step protocol demonstrates a highly regioselective synthesis of a tetra-functionalized pyrazole, a precursor for pyrazolopyridines.[11]

  • Step 1: Thioamide Formation: To a solution of an active methylene reagent (10 mmol) in dry DMF (10 mL), add sodium hydride (55% dispersion in mineral oil, 10 mmol) at room temperature. After 45 minutes, add phenylisothiocyanate (10 mmol). Stir for 1 hour at room temperature.

  • Step 2: S-Methylation: Add iodomethane (10 mmol) to the reaction mixture and stir for 3 hours at room temperature.

  • Step 3: Cyclization with Substituted Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 25 mmol) and heat the mixture to 95-100 °C for 4 hours.

  • Step 4: Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with dichloromethane. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by crystallization.[11]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

Entry1,3-DiketoneHydrazineSolventRegioisomer Ratio (Desired:Undesired)Reference
1Unsymmetrical Fluoroalkyl-β-diketoneMethylhydrazineEthanol1:1.3[3]
2Unsymmetrical Fluoroalkyl-β-diketoneMethylhydrazineTFEIncreased selectivity for desired isomer[3]
3Unsymmetrical Fluoroalkyl-β-diketoneMethylhydrazineHFIPHigh selectivity for desired isomer[3]

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol

Visualizations

Regioselective_Pyrazolopyridine_Synthesis Start_Py Unsymmetrical Pyrazole Precursor (e.g., 3-aminopyrazole) Pathway_A Pathway A Start_Py->Pathway_A Pathway_B Pathway B Start_Py->Pathway_B Start_Pyridine Unsymmetrical Pyridine Precursor (e.g., 1,3-dicarbonyl) Start_Pyridine->Pathway_A Start_Pyridine->Pathway_B Conditions Reaction Conditions (Solvent, Temp, Time) Conditions->Pathway_A Favors Catalyst Catalyst (Acid, Base, Metal) Catalyst->Pathway_A Directs Protecting_Group Protecting Group Strategy Protecting_Group->Pathway_B Blocks Isomer_1 Regioisomer 1 (e.g., Pyrazolo[1,5-a]pyridine) Pathway_A->Isomer_1 Isomer_2 Regioisomer 2 (e.g., Pyrazolo[3,4-b]pyridine) Pathway_B->Isomer_2

Caption: Factors influencing regioselective pyrazolopyridine synthesis.

Troubleshooting_Workflow cluster_strategies Optimization Strategies Start Mixture of Regioisomers Obtained Analysis Analyze Isomer Ratio (NMR, LC-MS) Start->Analysis Decision Is Selectivity Acceptable? Analysis->Decision Stop Proceed to Purification Decision->Stop Yes Troubleshoot Troubleshooting Strategies Decision->Troubleshoot No Solvent Change Solvent (e.g., TFE, HFIP) Troubleshoot->Solvent Temp Vary Temperature Troubleshoot->Temp Catalyst Screen Catalysts Troubleshoot->Catalyst Protect Use Protecting Groups Troubleshoot->Protect Solvent->Analysis Temp->Analysis Catalyst->Analysis Protect->Analysis

Caption: A workflow for troubleshooting poor regioselectivity.

References

  • Valverde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1957. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7136-7144. [Link]

  • Carradori, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Gomes, P. A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4613. [Link]

  • Zapata-Fierro, A., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(1), 106-136. [Link]

  • Zapata-Fierro, A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances, 15, 2078-2085. [Link]

  • Zapata-Fierro, A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. ResearchGate. [Link]

  • Rojas-Le-Fort, M., et al. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(3), 498-506. [Link]

  • RSC Advances. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. [Link]

  • Gotor, R., et al. (2021). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Letters in Organic Chemistry, 18(1), 57-64. [Link]

  • Zapata-Fierro, A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]

  • UAB Divulga. (2013). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Khouili, M., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. [Link]

  • Valverde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Merck, K. G. a. A. (2021). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Catalysis, 11(13), 7894-7901. [Link]

  • Walash, M. I., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Journal of the Chinese Chemical Society, 69(8), 1435-1447. [Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting high-resolution mass spectrometry data for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

An In-Depth Guide to the Structural Elucidation of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate using High-Resolution Mass Spectrometry This guide provides a comprehensive framework for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate using High-Resolution Mass Spectrometry

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the interpretation of high-resolution mass spectrometry (HRMS) data for the structural confirmation of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. We will delve into the causality behind experimental choices, compare HRMS with alternative analytical techniques, and provide detailed, self-validating protocols to ensure data integrity and confidence in structural assignment.

Introduction: The Analytical Challenge of Heterocyclic Isomers

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Accurate structural confirmation is paramount, as subtle changes in isomeric structure can lead to vastly different pharmacological activities. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity. It provides two critical layers of information: the precise elemental composition from an accurate mass measurement and detailed structural data through fragmentation analysis.

This guide will use the isomeric compound, Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate, as a comparative example to demonstrate the power of HRMS in distinguishing between closely related structures.

Part 1: Foundational Analysis - Elemental Composition and Isotopic Pattern

The first step in any HRMS analysis is to confirm the elemental composition of the analyte. This is achieved by comparing the experimentally measured accurate mass with the theoretical (calculated) mass.

Chemical Properties of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate:

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[2]
CAS Number 1363380-54-4[2]
Average Molecular Weight 177.16 g/mol [2]
Monoisotopic Exact Mass 177.053826475 Da[2]

The power of HRMS lies in its ability to measure mass with high accuracy, typically within 5 parts per million (ppm). This precision effectively rules out other potential elemental compositions that might have the same nominal mass.

Furthermore, the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) creates a characteristic isotopic distribution pattern. Verifying that the observed isotopic pattern matches the theoretical pattern for C₈H₇N₃O₂ provides a secondary, powerful confirmation of the elemental formula.

HRMS_Workflow_Part1 cluster_instrument HRMS Instrument cluster_data Data Interpretation Sample Analyte Solution Ionization Ionization Source (e.g., ESI) Sample->Ionization Introduction MS1 High-Resolution Mass Analyzer (MS1) Ionization->MS1 Ion Generation Detector Detector MS1->Detector Mass Separation AccurateMass Accurate Mass Measurement (e.g., 177.0538) Detector->AccurateMass Data Acquisition IsotopePattern Isotopic Pattern (M, M+1, M+2...) Detector->IsotopePattern FormulaConfirmation Elemental Formula Confirmed (C₈H₇N₃O₂) AccurateMass->FormulaConfirmation Validation IsotopePattern->FormulaConfirmation Validation

Caption: Initial HRMS workflow for elemental composition confirmation.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While accurate mass confirms what atoms are present, tandem mass spectrometry (MS/MS) helps determine how they are connected. In an MS/MS experiment, the molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern is a veritable fingerprint of the molecule's structure.

Proposed Fragmentation Pathway for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate:

The structure of this molecule suggests several likely points of cleavage under CID. The ester functional group and the fused bicyclic ring system are the most probable sites for fragmentation.

  • Loss of Methyl Radical: A common fragmentation for methyl esters is the loss of the methyl radical (•CH₃), although loss of methoxy is often more favorable.

  • Loss of Methoxy Radical: Cleavage of the C-O bond in the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (CO).

  • Ring Fragmentation: The pyrazolopyridine core itself can undergo complex fragmentation, often involving the loss of small molecules like HCN or N₂. The stability of the pyrimidine and pyrazole rings suggests they are less likely to fragment than the substituent groups.[3]

Fragmentation_Target parent [M+H]⁺ m/z 178.0611 frag1 [M+H - •OCH₃]⁺ m/z 147.0451 parent->frag1 - 31.01 Da frag3 [M+H - CO₂CH₃]⁺ m/z 119.0502 parent->frag3 - 59.01 Da frag2 [M+H - •OCH₃ - CO]⁺ m/z 119.0502 frag1->frag2 - 27.99 Da

Caption: Predicted MS/MS fragmentation for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

Comparison with an Isomer: Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate

To underscore the diagnostic power of MS/MS, let's consider the fragmentation of an isomer, where the ester group is attached at a different position on the pyridine ring. While its molecular formula (C₈H₇N₃O₂) and exact mass are identical, the connectivity differences will produce a distinct fragmentation pattern.[4] The stability of the resulting fragments will differ due to the altered placement of nitrogen atoms relative to the charge-bearing fragment.

Comparative Fragmentation Data:

FeatureMethyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylateMethyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate (Isomer)Rationale for Difference
Parent Ion [M+H]⁺ m/z 178.0611m/z 178.0611Identical elemental composition.
Primary Loss Loss of •OCH₃ (m/z 147.0451)Loss of •OCH₃ (m/z 147.0451)Both contain a methyl ester group.
Subsequent Loss Loss of CO from m/z 147 (to m/z 119.0502)Likely to also lose CO.A common pathway for acylium ions.
Key Differentiator The relative abundance of key fragments. The stability of the m/z 147 acylium ion and its subsequent fragments will differ due to the position of the ring nitrogens.The relative intensity of the m/z 147 fragment compared to the parent ion may be different, reflecting the electronic effects of the nitrogen placement on the C-O bond strength.Electronic differences in the ring system affect fragment stability and thus their observed abundance in the spectrum.

This comparative analysis is crucial. It is not merely the presence of fragments, but their relative abundances that provide the definitive structural fingerprint.

Part 3: A Broader Analytical Perspective - Comparison with Orthogonal Techniques

While HRMS is exceptionally powerful, a robust structural confirmation, especially for novel compounds or in regulated environments, relies on orthogonal techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
HRMS Elemental composition, molecular weight, structural fragments.Unmatched sensitivity, requires minimal sample, distinguishes isomers by fragmentation.Provides connectivity information indirectly; cannot define stereochemistry.
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Unambiguously defines the isomeric structure by showing proton and carbon positions and their couplings.Requires significantly more sample, less sensitive than MS, can be time-consuming.
FTIR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the ester C=O (~1720 cm⁻¹), aromatic C=C/C=N bonds, and N-H stretches.Provides no detailed connectivity information; cannot distinguish between isomers.

The causality for using multiple techniques is clear: HRMS confirms the correct atoms are present, NMR confirms they are connected in the correct order, and FTIR provides a rapid check for key functional groups.

Part 4: Experimental Protocols for Self-Validating Data

Trustworthy data begins with a robust and well-documented experimental protocol.

Protocol 1: Sample Preparation
  • Objective: To prepare a dilute, clean solution of the analyte suitable for ESI-HRMS.

  • Materials: Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate standard, LC-MS grade Methanol, LC-MS grade Water, LC-MS grade Formic Acid, 2 mL autosampler vial.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the analyte in Methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a serial dilution to create a final working solution of 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. The acid is added to promote protonation ([M+H]⁺) in positive ion mode ESI.

    • Transfer the final solution to an autosampler vial.

    • Self-Validation Check: Prepare a "blank" sample (50:50 Methanol:Water with 0.1% Formic Acid) to run before the analyte to check for system contamination.

Protocol 2: HRMS & HR-MS/MS Data Acquisition (Example on a Q-Exactive Orbitrap)
  • Objective: To acquire high-resolution full scan (MS1) and tandem MS (MS/MS) data for the analyte.

  • Methodology:

    • Infusion: Directly infuse the sample at 5 µL/min. Alternatively, use UPLC for sample introduction if chromatographic separation is needed.

    • Ionization Source: Heated Electrospray Ionization (HESI), Positive Ion Mode.

    • MS1 Full Scan Parameters:

      • Resolution: 140,000 FWHM

      • Scan Range: m/z 100-500

      • AGC Target: 1e6

      • Maximum IT: 100 ms

    • MS/MS (dd-MS2) Parameters:

      • Isolation Window: m/z 1.0

      • Collision Energy: Stepped Normalized Collision Energy (NCE) 15, 30, 45. Using stepped energy ensures a wide range of fragments are generated.

      • Resolution: 17,500 FWHM

      • AGC Target: 1e5

      • Maximum IT: 50 ms

    • Self-Validation Check: The instrument must be calibrated before the run to ensure high mass accuracy. Monitor the mass of a known background ion (lock mass) during the run to correct for any mass drift.

Conclusion

The structural elucidation of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a clear demonstration of the analytical prowess of High-Resolution Mass Spectrometry. A systematic approach, beginning with the confirmation of the elemental formula via accurate mass and isotopic pattern analysis, followed by detailed structural interrogation through MS/MS fragmentation, provides an exceptionally high degree of confidence. By comparing the fragmentation pattern to that of a known isomer, the ambiguity is resolved. When combined with orthogonal techniques like NMR, this multi-faceted analytical strategy forms a self-validating system that ensures the scientific integrity required in modern research and drug development.

References

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

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  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of Pyrazolo[4,3-c]pyridine Analogs: From Synthesis to Structural Insights

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. Its structural rigi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. Its structural rigidity and capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutics. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-target interactions. Single-crystal X-ray crystallography stands as the definitive method for obtaining this critical structural information.

This guide provides an in-depth technical comparison of X-ray crystallography studies of various pyrazolo[4,3-c]pyridine analogs. We will explore the synthetic methodologies that yield these crystalline compounds, delve into the practical aspects of their crystallization and crystallographic analysis, and compare the structural nuances of different analogs, linking these features to their biological functions.

The Medicinal Chemistry Relevance of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, which allows it to interact with a variety of biological targets.[1] This scaffold is present in molecules investigated for a range of therapeutic applications, including as inhibitors of protein-protein interactions and as kinase inhibitors.[2][3] The ability to precisely map the atomic coordinates of these compounds and their complexes with biomolecules through X-ray crystallography is a powerful tool in rational drug design.

Synthesis of Pyrazolo[4,3-c]pyridine Analogs for Crystallographic Studies

The generation of high-quality single crystals begins with the synthesis of pure, crystalline material. Several synthetic routes to the pyrazolo[4,3-c]pyridine core have been reported, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[4]

A common strategy involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[1] For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has been achieved through a microwave-assisted, one-pot multicomponent reaction involving a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and various terminal alkynes in the presence of tert-butylamine.[4]

Another approach is the condensation of a dienamine with amines containing sulfonamide fragments, which has been used to produce pyrazolo[4,3-c]pyridine sulfonamides.[3] The choice of synthetic route is critical as it influences the substitution pattern of the final molecule, which in turn dictates its physicochemical properties and its propensity to crystallize.

Visualizing a General Synthetic Workflow:

cluster_synthesis Synthesis of Pyrazolo[4,3-c]pyridine Core Start Starting Materials (e.g., Aminopyrazole, Dicarbonyl) Reaction Cyclocondensation or Multicomponent Reaction Start->Reaction Reaction Conditions (Solvent, Temp, Catalyst) Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Product Pyrazolo[4,3-c]pyridine Analog Purification->Product

Caption: A generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine analogs.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in a structural study. The process is a careful balance of thermodynamics and kinetics, aiming to slowly drive a supersaturated solution towards a crystalline state. For N-heterocyclic compounds like pyrazolo[4,3-c]pyridines, several techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization of a Pyrazolo[4,3-c]pyridine Analog

This protocol is a representative example and may require optimization for different analogs.

  • Preparation of the Sample Solution: Dissolve 5-10 mg of the purified pyrazolo[4,3-c]pyridine analog in a minimal amount (0.5-1.0 mL) of a "good" solvent in which the compound is readily soluble (e.g., dichloromethane, ethyl acetate, or methanol). The goal is to achieve a clear, slightly undersaturated solution.

  • Setting up the Crystallization Chamber:

    • Place the sample solution in a small, open vial (the "inner vial").

    • In a larger, sealable container (the "outer chamber," e.g., a beaker or a larger vial), add a larger volume (5-10 mL) of a "poor" solvent in which the compound is sparingly soluble (e.g., hexane, pentane, or diethyl ether). The "poor" solvent should be miscible with the "good" solvent.

    • Carefully place the inner vial inside the outer chamber, ensuring the solvent levels are such that there is no direct mixing.

  • Incubation: Seal the outer chamber tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Crystal Growth: The vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual increase in the concentration of the "poor" solvent will slowly decrease the solubility of the pyrazolo[4,3-c]pyridine analog, leading to supersaturation and, ideally, the formation of single crystals over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.

Visualizing the Crystallization Process:

cluster_crystallization Vapor Diffusion Crystallization Solution Pyrazolo[4,3-c]pyridine in 'Good' Solvent (Inner Vial) Diffusion Slow Vapor Diffusion Solution->Diffusion Reservoir 'Poor' Solvent (Outer Chamber) Reservoir->Diffusion Crystals Single Crystal Formation Diffusion->Crystals Supersaturation

Caption: Schematic of the vapor diffusion method for growing single crystals.

Comparative Crystallographic Analysis of Pyrazolo[4,3-c]pyridine Analogs

The true power of X-ray crystallography lies in the ability to compare the structures of different analogs and correlate these differences with their biological properties. Here, we compare the crystallographic data of a pyrazolo[4,3-c]pyridine-based inhibitor in complex with its protein target and a standalone small molecule crystal structure of a related pyrazolopyridine derivative.

ParameterPyrazolo[4,3-c]pyridine-PEX14 Complex[2]Substituted Pyrazolo[3,4-b]pyridine[5]
PDB/CCDC Code Not explicitly stated, research paper referenceDeposited in CSD
Resolution (Å) 2.10Not applicable
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions (Å) a=45.6, b=58.9, c=62.3a=10.1, b=11.2, c=14.5
Key Structural Features The pyrazolo[4,3-c]pyridine core acts as a scaffold. A naphthalene moiety projects into a tryptophan pocket of the PEX14 protein. A key water molecule mediates binding to an asparagine residue.[2]The pyrazolo[3,4-b]pyridine ring is essentially planar. The crystal packing is stabilized by intermolecular hydrogen bonds.[5]
Significance The co-crystal structure reveals the precise binding mode of the inhibitor, providing a blueprint for the design of more potent analogs. The unexpected role of a water molecule highlights the importance of experimental structure determination.[2]Provides a baseline understanding of the solid-state conformation and packing of a related pyrazolopyridine scaffold, which can be used for comparison with more complex structures.

Insights from Structural Comparison:

The comparison between the protein-bound and the standalone small molecule crystal structures, even of a related isomer, is instructive. The pyrazolo[4,3-c]pyridine core in the PEX14 complex serves as a rigid anchor, positioning the pendant functional groups for optimal interaction with the protein.[2] The planarity of the core is a recurring feature, which is important for π-stacking interactions that are often observed in protein-ligand binding. The conformation of the substituents and the network of intermolecular interactions in the solid state can provide valuable information about the molecule's preferred geometry and potential for hydrogen bonding, which are key determinants of its biological activity.

Conclusion: The Indispensable Role of X-ray Crystallography

In the field of drug discovery, the detailed structural information provided by single-crystal X-ray crystallography is invaluable. For the pyrazolo[4,3-c]pyridine class of compounds, this technique has been instrumental in elucidating the molecular basis of their biological activity, guiding the optimization of lead compounds, and providing a deeper understanding of their chemical nature. The interplay between synthesis, crystallization, and crystallographic analysis forms a powerful triad that accelerates the journey from a promising scaffold to a potential therapeutic agent. As new analogs of pyrazolo[4,3-c]pyridine are developed, X-ray crystallography will undoubtedly continue to be a cornerstone of their characterization and a critical tool in unlocking their full therapeutic potential.

References

  • Bar-N, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2843. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-57. Available from: [Link]

  • Dediu, V. V., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available from: [Link]

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  • El-Sayed, M. S., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8021. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative In Silico Molecular Docking of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and bioactive compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and bioactive compounds.[1][2] This guide provides a comprehensive, in-depth analysis of the in silico molecular docking performance of a specific pyrazolopyridine derivative, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, against Cyclin-Dependent Kinase 2 (CDK2), a pivotal protein kinase in cell cycle regulation and a validated target in oncology.[3] Through a meticulously detailed protocol, we compare the binding affinity and interaction patterns of our lead compound with a well-established, co-crystallized CDK2 inhibitor, Roscovitine. This comparative analysis serves as a critical first step in virtual screening, offering predictive insights into the compound's inhibitory potential and guiding subsequent experimental validation.

Introduction: The Rationale for Targeting CDK2 with a Pyrazolopyridine Scaffold

The aberrant activity of protein kinases is a hallmark of cancer, making them one of the most widely studied therapeutic targets.[4] Among these, CDK2 is essential for regulating the cell's progression through the G1/S and G2/M phases of the cell cycle.[3] Its dysregulation is strongly linked to the uncontrolled proliferation characteristic of many cancers, establishing CDK2 as an attractive target for the development of novel anticancer agents.[3]

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has demonstrated significant potential in the design of kinase inhibitors.[4][5] This is attributed to its rigid structure and capacity for forming specific, high-affinity interactions within the ATP-binding pocket of kinases. Our focus compound, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, is a novel derivative of this scaffold.[6][7] The objective of this guide is to rigorously evaluate its potential as a CDK2 inhibitor using validated molecular docking techniques and to benchmark its performance against a known inhibitor, thereby providing a clear, data-driven assessment for researchers in drug discovery.

Materials and Methods: A Self-Validating Protocol for Molecular Docking

The trustworthiness of any in silico study hinges on the robustness and reproducibility of its methodology. The following protocol is designed to be a self-validating system, employing widely accepted software and a logical workflow that ensures the integrity of the results.

Software and Computational Resources
  • Molecular Docking: AutoDock Vina 1.2.3

  • Structure Preparation & Visualization: UCSF Chimera[8], PyMOL 2.5

  • Ligand Structure Generation: ChemDraw 22.0, Avogadro 1.2

Experimental Workflow

The entire in silico experimental process is outlined below. Each step is critical for ensuring the accuracy of the final docking simulation.

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (Lead & Alternative) redocking Protocol Validation (Re-docking Native Ligand) ligand_prep->redocking Native Ligand docking Comparative Docking (Lead vs. Alternative) ligand_prep->docking Test Ligands protein_prep Protein Preparation (Target: CDK2) protein_prep->redocking redocking->docking Validated Protocol analysis Binding Affinity & Interaction Analysis docking->analysis

Caption: Workflow for the comparative molecular docking study.

Target Protein Preparation

The selection of an appropriate protein structure is paramount. We chose the crystal structure of human CDK2 in complex with the inhibitor Roscovitine (PDB ID: 1W0X) from the RCSB Protein Data Bank.[9] This high-resolution structure provides a clear view of the active site and the binding mode of a known inhibitor.

Step-by-Step Protocol:

  • Fetch Structure: The PDB file (1W0X) was loaded directly into UCSF Chimera.[8]

  • Clean Structure: All non-essential components were removed. This is a critical step to eliminate potential interference during the docking process.

    • Solvent molecules (water) were deleted.

    • The co-crystallized ligand (Roscovitine, identified as residue "OLM") was selected and saved as a separate file for protocol validation and comparison.

    • Only Chain A of the protein was retained for the study.[8]

  • Prepare Receptor for Docking: The protein structure was prepared for AutoDock Vina using the Dock Prep tool in Chimera.[8]

    • Hydrogens were added to the protein structure to ensure correct ionization states.

    • Partial charges were assigned using the AMBER ff14SB force field.

    • The prepared protein structure was saved in the PDBQT format, which includes charge and atom type information required by Vina.[10][11]

Ligand Preparation

Accurate 3D structures of the ligands are essential for a successful docking simulation.

Step-by-Step Protocol:

  • Structure Generation:

    • Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (Lead Compound): The 2D structure was drawn in ChemDraw and converted to a 3D structure. The IUPAC name and SMILES string (COC(=O)C1=CC=NC2=C1C=NN2) were verified against chemical databases.[6]

    • Roscovitine (Alternative Compound): The structure was extracted directly from the 1W0X PDB file to serve as our positive control.

  • Energy Minimization: Both ligand structures were subjected to energy minimization using the Avogadro software with the MMFF94 force field. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Prepare Ligand for Docking:

    • The ligands were opened in AutoDock Tools.[12]

    • Gasteiger partial charges were computed.

    • Rotatable bonds were defined to allow for conformational flexibility during the docking simulation.[11]

    • The prepared ligands were saved in the PDBQT format.

Molecular Docking and Protocol Validation

The core of the in silico experiment is the docking simulation, which predicts the binding pose and affinity of a ligand to a protein.

Step-by-Step Protocol:

  • Grid Box Definition: A grid box is a defined three-dimensional space within which the docking software will search for binding poses.

    • The grid box was centered on the position of the co-crystallized Roscovitine in the 1W0X structure. This ensures the search is focused on the known active site.

    • The dimensions of the grid box were set to 22 x 22 x 22 Å to provide sufficient volume for the ligands to orient themselves freely within the binding pocket.

  • Protocol Validation (Re-docking): To validate our docking protocol, the extracted Roscovitine ligand was re-docked into the active site of CDK2.[13]

    • The resulting binding pose was superimposed with the original crystallographic pose.

    • The Root Mean Square Deviation (RMSD) between the two poses was calculated. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[13][14]

  • Comparative Docking Simulation: Using the validated protocol, both the lead compound (Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate) and the alternative (Roscovitine) were docked into the prepared CDK2 structure using AutoDock Vina.[15] The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

Results and Discussion: A Comparative Analysis

The docking simulations provide two key outputs for comparison: the binding affinity (a score representing the predicted strength of the interaction) and the binding pose (the 3D orientation of the ligand in the protein's active site).

Binding Affinity Comparison

The binding affinity, reported in kcal/mol, is a scoring function that estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate CDK2 (1W0X)-8.1
Roscovitine (Alternative) CDK2 (1W0X)-9.5

The results show that our lead compound, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, exhibits a strong predicted binding affinity for the CDK2 active site. While its affinity is lower than that of the co-crystallized inhibitor Roscovitine, the value of -8.1 kcal/mol is significant and suggests a potent interaction worthy of further investigation.

Analysis of Molecular Interactions

Examining the specific interactions between the ligand and the protein's amino acid residues provides crucial mechanistic insights.

Roscovitine (Alternative): As the known inhibitor, Roscovitine's interactions serve as a benchmark. In its docked pose, it forms key hydrogen bonds with the "hinge region" of the kinase (residues Leu83 and Glu81), a critical interaction for ATP-competitive inhibitors. It also establishes hydrophobic interactions with residues such as Ile10, Val18, and Leu134, which contribute to its high binding affinity.

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (Lead Compound): Our lead compound adopts a distinct binding mode within the same active site.

  • Hydrogen Bonding: The pyrazole nitrogen and the carbonyl oxygen of the ester group are predicted to form hydrogen bonds with the backbone of Leu83 in the hinge region. This mimics the crucial interaction made by Roscovitine and is a strong indicator of potential inhibitory activity.

  • Hydrophobic Interactions: The fused ring system of the pyrazolopyridine core sits within a hydrophobic pocket, making favorable contacts with residues Ile10, Ala31, and Val64.

  • Unique Interactions: The methyl ester group extends towards a solvent-exposed region, presenting an opportunity for future chemical modification to potentially enhance potency or selectivity.

The logical relationship between the ligand and the key residues in the CDK2 active site is depicted below.

G cluster_protein CDK2 Active Site cluster_ligand Lead Compound Leu83 Leu83 Hinge Region Ile10 Ile10 Hydrophobic Pocket Ala31 Ala31 Hydrophobic Pocket Val64 Val64 Hydrophobic Pocket Ligand Methyl 1H-pyrazolo [4,3-c]pyridine-7-carboxylate Ligand->Leu83 Hydrogen Bond Ligand->Ile10 Hydrophobic Ligand->Ala31 Hydrophobic Ligand->Val64 Hydrophobic

Caption: Key molecular interactions of the lead compound in the CDK2 active site.

Conclusion and Future Directions

This in silico comparative guide demonstrates that Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a promising candidate for CDK2 inhibition. Its predicted binding affinity is strong, and critically, it engages with the key hinge region of the kinase active site, a hallmark of effective inhibitors.

While the docking score is slightly lower than the established inhibitor Roscovitine, the distinct binding mode and chemical tractability of the lead compound present exciting opportunities for lead optimization. Future work should focus on:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against CDK2.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound, particularly modifications to the methyl ester group, to improve binding affinity and selectivity.

  • Molecular Dynamics Simulations: Running simulations to assess the stability of the predicted protein-ligand complex over time.

This guide provides a robust computational foundation and a clear rationale for advancing Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate into the next phase of the drug discovery pipeline.

References

  • ScotChem. Preparing the protein and ligand for docking. [Link]

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  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

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  • ACS Publications. Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • PubMed Central. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. [Link]

  • PubChem. Cyclin-dependent kinase inhibitor 1 (human). [Link]

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Comparative

The Isomeric Advantage: A Comparative Analysis of Pyrazolopyridine Scaffolds in Cellular Kinase Assays

Introduction: The Subtle Power of Isomerism in Kinase Inhibition In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, lauded for its ATP-mimetic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Isomerism in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, lauded for its ATP-mimetic properties and synthetic tractability.[1] This bicyclic heterocycle, a fusion of pyrazole and pyridine rings, serves as the foundation for numerous clinical candidates and approved drugs targeting a range of kinases implicated in oncology and beyond.[2] However, the nuanced yet critical aspect of isomerism within the pyrazolopyridine core is often a pivotal, albeit sometimes under-appreciated, determinant of biological activity. The spatial arrangement of nitrogen atoms and the points of ring fusion give rise to distinct isomers, such as pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine, which can exhibit profoundly different pharmacological profiles.[3]

This guide presents a comparative analysis of pyrazolopyridine isomers in the context of cellular assays, moving beyond a generic overview to dissect the causality behind why one isomer may outperform another against a specific kinase target. By integrating experimental data, detailed protocols, and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a framework for making informed decisions in the design and evaluation of next-generation kinase inhibitors.

The Structural Imperative: Why Isomer Selection is a Critical Design Choice

The choice of the pyrazolopyridine isomer is not a trivial matter of synthetic convenience; it is a strategic decision that dictates the vectoral projection of substituents into the kinase active site. The arrangement of nitrogen atoms within the core scaffold influences its hydrogen bonding capabilities with the kinase hinge region, a critical interaction for potent inhibition.[2] For instance, a "scaffold hopping" approach from an imidazo[5,1-b][2][4][5]thiadiazole to a pyrazolo[3,4-b]pyridine core for CDK8 inhibitors resulted in improved biochemical potency and significantly better cellular activity.[2] This enhancement was attributed to the pyrazolo[3,4-b]pyridine's ability to form an additional hydrogen bond with the hinge region residues.[2] Conversely, in the development of C-terminal Src kinase (CSK) inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine scaffold led to a significant improvement in potency, again highlighting the critical role of the core's hydrogen bonding pattern.[2]

These examples underscore that while different isomers can be effective, their suitability is target-dependent. The subtle shifts in geometry and electronics between isomers can lead to dramatic differences in potency, selectivity, and ultimately, clinical utility.

Comparative Efficacy of Pyrazolopyridine Derivatives in Cellular Assays

To illustrate the impact of the pyrazolopyridine core and its substitution patterns, we have compiled representative data from cellular assays targeting key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proto-oncogene tyrosine-protein kinase Src. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazolopyridine derivatives in relevant cancer cell lines.

Compound IDPyrazolopyridine CoreTarget Kinase(s)Cell LineCellular AssayIC50 (µM)Reference
PZP-1 Pyrazolo[3,4-b]pyridineVEGFR-2HCT-116Anti-proliferative (MTT)0.418[6]
PZP-2 Pyrazolo[3,4-d]pyrimidineSrcGlioblastoma (U87)Cell ViabilityNot specified[6]
PZP-3 Pyrazolo[1,5-a]pyrimidineTrkA-Kinase ActivityNot specified[6]
PZP-4 Pyrazolo[3,4-b]pyridinec-MetHepG-2Enzyme Inhibition0.00427[7]
PZP-5 Pyrazolo[3,4-b]pyridineTopoisomerase IIα-Enzyme InhibitionNot specified[6]

Note: This table is a compilation of data from multiple sources to illustrate the range of activities of pyrazolopyridine derivatives. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Deciphering Cellular Responses: Key Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for assessing the cellular activity of pyrazolopyridine isomers. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol allows for the direct assessment of a pyrazolopyridine isomer's ability to inhibit the phosphorylation of its target kinase and downstream substrates within a cellular context.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated and total target kinase are quantified by Western blotting using phospho-specific and total protein antibodies. A reduction in the ratio of phosphorylated to total protein indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and allow them to attach as described in the MTT assay protocol.

    • Treat the cells with the pyrazolopyridine isomers at various concentrations for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated target kinase (e.g., anti-phospho-Src) and the total target kinase (e.g., anti-Src) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition (48-72h incubation) cell_seeding->treatment compound_prep Pyrazolopyridine Isomer Serial Dilution compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay wb_assay Western Blot (Kinase Phosphorylation) treatment->wb_assay data_acq Absorbance/Image Acquisition mtt_assay->data_acq wb_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: Experimental workflow for the comparative analysis of pyrazolopyridine isomers.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PZP_inhibitor Pyrazolopyridine Isomer PZP_inhibitor->VEGFR2 Inhibits Autophosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyrazolopyridine isomers.

Src_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Receptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PZP_inhibitor Pyrazolopyridine Isomer PZP_inhibitor->Src Inhibits Phosphorylation Cell_outcomes Proliferation, Migration, Survival FAK->Cell_outcomes STAT3->Cell_outcomes MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Cell_outcomes

Caption: Overview of the Src signaling pathway and its inhibition by pyrazolopyridine isomers.

Discussion: Structure-Activity Relationships and Future Directions

The presented data and protocols highlight the importance of a systematic approach to comparing pyrazolopyridine isomers. The choice of the core scaffold, as demonstrated by the differential success of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine in various contexts, is a critical first step.[2] Subsequent optimization of substituents at various positions on the bicyclic ring system further refines the potency and selectivity of the inhibitor.

For instance, in the context of VEGFR-2 inhibition, the pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile starting point.[6] The structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyridine ring can modulate cellular permeability and off-target effects, while modifications on the pyrazole ring can fine-tune interactions with the ATP-binding pocket.

Similarly, for Src inhibitors, the orientation of substituents dictated by the pyrazolopyridine isomer is crucial for achieving selectivity over other kinases, such as Abl. This is particularly important for mitigating off-target toxicities.

The future of pyrazolopyridine-based kinase inhibitor design will likely involve a more integrated approach, combining computational modeling to predict the binding of different isomers with high-throughput cellular screening to validate these predictions. Furthermore, a deeper understanding of the kinome and the subtle structural differences between kinase active sites will enable the rational design of isomer-specific inhibitors with superior therapeutic profiles.

Conclusion

The comparative analysis of pyrazolopyridine isomers in cellular assays is not merely an academic exercise but a critical component of modern drug discovery. The choice of the isomeric core can have a profound impact on the biological activity of a kinase inhibitor, influencing its potency, selectivity, and overall suitability as a therapeutic candidate. By employing robust and well-validated cellular assays, such as the MTT and cellular phosphorylation assays described herein, researchers can effectively dissect the structure-activity relationships of different pyrazolopyridine isomers and make data-driven decisions to advance the most promising compounds. As our understanding of the intricate world of kinase signaling continues to grow, so too will our ability to rationally design the next generation of highly effective and selective pyrazolopyridine-based medicines.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). ChemInform. Retrieved from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various cellular processes controlled by each pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. Retrieved from [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025). PubMed Central. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. Retrieved from [Link]

  • Src protein–tyrosine kinase structure and regulation. (2004). LSU Health New Orleans School of Medicine. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PubMed Central. Retrieved from [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. Retrieved from [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications. Retrieved from [Link]

  • Edinburgh Research Explorer. (n.d.). University of Edinburgh. Retrieved from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). UniProt. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). (2021). YouTube. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate

Understanding the Hazard Profile Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound. Its core structure contains a pyridine moiety, which is known to be flammable, harmful if swallowed, inhaled, o...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate is a heterocyclic compound. Its core structure contains a pyridine moiety, which is known to be flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1]. Pyridine derivatives may also lead to neurological effects, liver and kidney damage with prolonged exposure[2][3]. The pyrazole and carboxylic acid functionalities can also contribute to skin, eye, and respiratory irritation[4][5][6]. Therefore, it is imperative to handle this compound with the assumption that it is hazardous and requires specialized disposal procedures.

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[1].
Skin Corrosion/Irritation Causes skin irritation[4][5][6].
Eye Damage/Irritation Causes serious eye irritation[4][5][6].
Flammability Assumed to be flammable due to the pyridine component[1].
Environmental Hazard Potentially toxic to aquatic organisms.
Pre-Disposal and Handling

Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Gloves: Nitrile gloves are recommended for their resistance to a range of chemicals[7].

  • Eye Protection: Safety goggles or a face shield are mandatory to protect from splashes[7].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe disposal of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

DisposalWorkflow Disposal Decision Workflow for Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate cluster_prep Preparation cluster_disposal Disposal Path cluster_action Action A Assess Waste Type: - Pure Compound - Contaminated Labware - Aqueous Solution - Organic Solvent Solution B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Is the waste a pure compound or in an organic solvent? B->C D Is the waste an aqueous solution? B->D E Is the waste contaminated labware (e.g., glassware, sharps)? B->E F Dispose in a designated, labeled hazardous waste container for flammable organic waste. C->F Yes G Dispose in a designated, labeled hazardous waste container for aqueous waste. D->G Yes H Decontaminate glassware. Dispose of sharps in a puncture-resistant sharps container. E->H Yes

Caption: Decision workflow for the proper segregation and disposal of different forms of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate waste.

Step-by-Step Disposal Procedures

1. Pure Compound and Solutions in Organic Solvents

This procedure applies to the solid form of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate and any solutions of it in organic solvents.

  • Step 1: Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with flammable organic waste[8][9]. The container should have a secure screw-top cap.

  • Step 2: Waste Transfer: Carefully transfer the solid waste or organic solution into the waste container. Avoid creating dust or splashes. If transferring a solution, use a funnel.

  • Step 3: Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate," and any solvents present. The approximate concentration and volume should also be noted[10].

  • Step 4: Storage: Keep the waste container closed at all times, except when adding waste[11]. Store it in a designated satellite accumulation area away from heat, sparks, and open flames[12].

  • Step 5: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal according to local, state, and federal regulations[11].

2. Dilute Aqueous Solutions

Due to the potential for environmental toxicity, do not dispose of aqueous solutions containing this compound down the drain[1][7].

  • Step 1: Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for aqueous waste.

  • Step 2: Waste Transfer: Carefully pour the aqueous solution into the designated container.

  • Step 3: Labeling: Label the container with "Hazardous Waste," the chemical name, the solvent (water), and the approximate concentration.

  • Step 4: Storage: Store the container in a designated satellite accumulation area.

  • Step 5: Arrange for Pickup: Contact your institution's EHS office for proper disposal.

3. Contaminated Labware

  • Glassware:

    • Decontamination: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as flammable organic hazardous waste[13].

    • After rinsing, the glassware can be washed with soap and water.

  • Sharps (Needles, Pasteur Pipettes, etc.):

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container[10]. Do not attempt to decontaminate them.

  • Disposable Labware (Gloves, Weighing Paper, etc.):

    • All disposable labware that has come into contact with the compound should be placed in a sealed bag and disposed of as solid hazardous waste.

Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Step 1: Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's EHS office.

  • Step 2: Control Ignition Sources: If the compound or its solvent is flammable, extinguish all nearby flames and turn off any spark-producing equipment[1].

  • Step 3: Contain the Spill: For small spills, use an absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the liquid[1][7].

  • Step 4: Clean-up: While wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Step 5: Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

Decontamination of Equipment

Any non-disposable equipment that comes into contact with Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate must be thoroughly decontaminated.

DecontaminationWorkflow Equipment Decontamination Workflow cluster_decon Decontamination Process cluster_output Result A Identify Contaminated Equipment (e.g., spatulas, stir bars, glassware) B Triple Rinse with a Suitable Solvent (e.g., ethanol, acetone) A->B C Collect all Rinsate as Hazardous Waste B->C D Wash with Soap and Water C->D E Final Rinse with Deionized Water D->E F Air Dry or Oven Dry E->F G Clean, Decontaminated Equipment Ready for Reuse F->G

Caption: A step-by-step workflow for the decontamination of laboratory equipment after use with Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GOV.UK. (2024, October 31). Pyridine: incident management. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 18). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]

  • Yan, Z. X., et al. (2004). Novel methods for disinfection of prion-contaminated medical devices. The Lancet, 364(9433), 521-522. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Retrieved from [Link]

  • Infection Prevention Control.
  • CymitQuimica. (2023, July 31).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 28). Disinfection of Healthcare Equipment. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Warwick SASCo Ltd. (2016, July 22). Decontamination Processing of Re-usable Medical Devices.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MATERIAL SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate
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